N-Lactoyl-Leucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIGZVUJKNXCO-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210769-82-7 | |
| Record name | N-Lactoylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of N-Lactoyl-Leucine
Abstract
This compound is a member of an emerging class of metabolites known as N-lactoyl amino acids (Lac-AAs), which are formed through the conjugation of lactate and an amino acid. Initially discovered in fermented foods, these molecules are now recognized as endogenously synthesized metabolites in mammals with significant biological roles. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological significance of this compound. It delves into its involvement in physiological processes such as exercise and cellular metabolism, its potential as a biomarker in various diseases, and its practical applications in biotechnology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a critical resource for researchers and professionals in the life sciences.
Introduction and Discovery
N-lactoyl amino acids were first identified in fermented products like Parmigiano-Reggiano cheese and soy sauce, where they contribute to the flavor profile.[1][2] Their formation in these products is attributed to the enzymatic activity of lactoyl transferases in lactic acid bacteria.[1][2] The discovery of Lac-AAs as endogenous mammalian metabolites is a more recent development, stemming from untargeted metabolomics studies.[3][4] Researchers initially identified these compounds while searching for substrates of the orphan transporter ATP-binding cassette subfamily C member 5 (ABCC5).[1][3] This discovery has opened new avenues for understanding the metabolic crosstalk between lactate and amino acid metabolism.[3][4]
Biosynthesis and Metabolism of this compound
The synthesis and degradation of this compound in mammals are primarily governed by the dual-function enzyme, Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[1][3]
2.1. Biosynthesis: A Case of Reverse Proteolysis
In mammalian tissues, this compound is synthesized through a process of reverse proteolysis, where a peptide bond is formed between lactic acid and leucine.[3] This reaction is catalyzed by CNDP2, a metallopeptidase from the M20 family that is ubiquitously expressed, with high levels in the kidney and liver.[3] The direction of the CNDP2-mediated reaction—synthesis or hydrolysis—is dependent on the relative concentrations of the substrates (lactate and leucine) and the product (this compound).[3] Elevated levels of lactate, for instance after strenuous exercise, can drive the synthesis of this compound.[5][6]
2.2. Hydrolysis and Cellular Uptake
This compound can be hydrolyzed back into lactate and leucine, also by CNDP2.[1][3] This allows it to act as a bioavailable source of leucine.[2][3] Once inside the cell, this compound is cleaved, and the released leucine can then be utilized for protein synthesis or other metabolic processes.[2] The transporter ABCC5 has been identified as being involved in the excretion of N-lactoyl amino acids from cells.[1]
Caption: CNDP2-mediated synthesis and hydrolysis of this compound.
Biological Significance and Physiological Roles
3.1. Role in Exercise Physiology
Levels of N-lactoyl amino acids, including this compound, are elevated in plasma following physical exercise.[6][7] This is a direct consequence of increased lactate production by muscles during intense activity.[5] Studies have suggested that N-lactoyl amino acids may function as signaling molecules or biomarkers related to exercise response and muscle fatigue.[8][9] Elevated levels of N-lactoyl amino acids have been associated with a lower response to exercise training, suggesting they may indicate a metabolic state less favorable for aerobic capacity enhancement.[8] The exercise-inducible metabolite N-Lactoyl-Phenylalanine (Lac-Phe), a related compound, has been shown to suppress appetite and obesity in mice, highlighting a potential systemic signaling role for this class of molecules.[6][10]
3.2. A Bioavailable Source of Leucine in Cell Culture
One of the significant practical applications of this compound is in biotechnology, specifically in cell culture media formulations.[1][11] Leucine, an essential amino acid, has limited solubility at physiological pH.[3] this compound and its sodium salt exhibit substantially higher solubility, making it an effective and bioavailable alternative for delivering leucine to cultured cells, such as Chinese Hamster Ovary (CHO) cells used in recombinant protein production.[1][2]
This compound in Disease
Emerging evidence suggests that altered levels of this compound and other Lac-AAs are associated with various pathological conditions, positioning them as potential biomarkers.[12][13]
4.1. Metabolic Disorders
Elevated levels of N-lactoyl amino acids have been observed in individuals with obesity and type 2 diabetes.[14] This suggests a potential link between Lac-AA metabolism and the metabolic dysregulation characteristic of these conditions.[3] this compound, in particular, may mediate the association between blood group A and insulin sensitivity.[13]
4.2. Cancer
The role of this compound in cancer is an active area of investigation. Studies have reported elevated urinary levels of this compound in patients with colorectal cancer compared to healthy controls.[13] This suggests its potential as a non-invasive biomarker. The enzyme responsible for its synthesis, CNDP2, has also been implicated in the proliferation of colon cancer cells.[13]
Quantitative Data
The following table summarizes key quantitative data related to this compound and its properties.
| Parameter | Value | Context | Reference |
| Solubility of Leucine | 22.1 g/kg | at pH 6.0 and 25°C | [1] |
| Solubility of this compound Sodium Salt | 689.2 g/kg | at pH 6.7 and 25°C | [1][3] |
| Association with Exercise Response (Multivariate Analysis) | -0.277 (Beta coefficient) | Association between this compound levels and change in 6-minute walking distance | [8] |
| Lactate Concentration in Fed-Batch Culture (Control) | 1.9 g/L | Maximum lactate in CHO cells fed with canonical amino acids | [1] |
| Lactate Concentration in Fed-Batch Culture (Lac-Leu) | 2.5 g/L | Maximum lactate in CHO cells fed with this compound | [1] |
Experimental Protocols
6.1. Quantification of this compound by LC-MS/MS
Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and precise quantification of this compound in biological samples.[3]
-
Sample Preparation:
-
Precipitate proteins from plasma or cell lysate samples by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.
-
Vortex the mixture and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., a reversed-phase C18 column).
-
Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Introduce the column effluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.
-
Caption: Workflow for quantifying this compound via LC-MS/MS.
6.2. In Vitro CNDP2 Enzyme Assay
This assay can be used to measure the synthesis or hydrolysis of this compound by recombinant CNDP2.
-
Synthesis Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To the buffer, add recombinant CNDP2 enzyme, lactate, and leucine to initiate the synthesis reaction.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-6 hours).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the formation of this compound using LC-MS/MS as described above.
-
-
Hydrolysis Reaction:
-
Prepare the same reaction buffer as for the synthesis reaction.
-
Add recombinant CNDP2 enzyme and this compound to the buffer.
-
Incubate at 37°C, taking aliquots at different time points.
-
Stop the reaction in the aliquots.
-
Measure the decrease in this compound and the increase in free leucine and lactate over time using LC-MS/MS.[1]
-
6.3. Cell Culture Bioavailability Assay
This protocol assesses the ability of cells to utilize this compound as a source of leucine.
-
Culture CHO cells in a standard growth medium.
-
Prepare experimental feed media: one containing the canonical amino acid leucine, and another where leucine is replaced with an equimolar amount of this compound.
-
When cells reach the desired density, switch to the experimental feed media.
-
Maintain the cultures in a fed-batch mode for several days.
-
Monitor cell growth (e.g., viable cell density) and recombinant protein production (e.g., antibody titer) over the course of the experiment.
-
Analyze spent media for metabolite levels (e.g., lactate, ammonia) using a bioanalyzer.[1][11]
Signaling Pathways and Leucine's Role
While the direct signaling pathways of this compound are still under investigation, the signaling actions of its constituent, leucine, are well-characterized, particularly in muscle cells. Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.[3] It also influences mitochondrial biogenesis through the SIRT1-AMPK signaling axis in C2C12 myotubes.[15][16] Given that this compound serves as a source of intracellular leucine, it is plausible that it indirectly modulates these pathways by increasing the intracellular leucine pool.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 210769-82-7 [smolecule.com]
- 3. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. New molecule as possible link between sports and food consumption | Radboud University [ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Understanding emerging bioactive metabolites with putative roles in cancer biology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]
- 15. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of N-Lactoyl-Leucine in Fermented Foods: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Analysis, and Biological Significance of N-Lactoyl-Leucine.
Executive Summary
This compound, a novel amino acid derivative, has been identified as a naturally occurring metabolite in a variety of fermented foods. This discovery has opened new avenues of research into the potential health benefits of fermented products and the bioactive compounds they contain. This technical guide provides a comprehensive overview of this compound, including its discovery, quantification in fermented foods, detailed experimental protocols for its analysis, and its putative biological functions, with a particular focus on its role in muscle metabolism. This document is intended to serve as a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in exploring the therapeutic potential of this emerging molecule.
Discovery and Presence in Fermented Foods
N-lactoyl-amino acids (Lac-AAs), including this compound, were first reported in the food industry as compounds formed during the fermentation of Parmigiano-Reggiano cheese.[1] Subsequent research has identified these molecules in other fermented products such as soy sauce and dry-cured ham.[2] The formation of this compound in these foods is attributed to the enzymatic activity of lactoyl transferases found in various lactic acid bacteria, such as Lactobacillus species.[2] In mammalian systems, a similar class of metabolites is synthesized by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis.[3][4]
The presence of this compound and other Lac-AAs contributes to the complex flavor profiles of fermented foods, often enhancing umami and kokumi tastes.[5][6] While the identification of this compound in these products is well-established, comprehensive quantitative data across a wide range of fermented foods is still an active area of research. The table below summarizes the current understanding of this compound's presence in various fermented food matrices.
| Fermented Food Product | Presence of this compound | Quantitative Data Availability | Key References |
| Parmigiano-Reggiano Cheese | Identified | Qualitative | [1] |
| Soy Sauce | Identified as prevalent | Semi-quantitative | [2][7] |
| Dry-Cured Ham | Identified | Qualitative | [2] |
| Yogurt | Leucine derivatives identified | Limited to derivatives | [6] |
| Kimchi | N-lactoyl derivatives contribute to taste | Qualitative | [7] |
| Fermented Meat Products | Leucine metabolism is key to flavor | Indirect evidence | [8] |
Table 1: Presence of this compound in Various Fermented Foods. This table provides a summary of fermented foods in which this compound or related compounds have been identified. Quantitative data is currently limited in the public domain, highlighting a key area for future research.
Experimental Protocols
Accurate quantification and characterization of this compound in complex matrices like fermented foods and biological samples require robust analytical methods. The following sections detail the key experimental protocols for the extraction and analysis of this molecule.
Sample Preparation and Extraction from Fermented Foods
A generalized protocol for the extraction of this compound from solid and liquid fermented food matrices is outlined below. This protocol is a composite based on methods for analyzing amino acids and their derivatives in similar food products.
Objective: To extract this compound from a fermented food sample for subsequent LC-MS/MS analysis.
Materials:
-
Homogenizer (e.g., stomacher, blender)
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.1% Formic acid in water (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Internal standard (e.g., stable isotope-labeled this compound)
Procedure:
-
Homogenization: Weigh 1-5 grams of the homogenized fermented food sample into a centrifuge tube. For liquid samples, use 1-5 mL.
-
Extraction: Add 10 mL of 80% methanol containing an internal standard. Vortex vigorously for 5 minutes and then sonicate for 15 minutes in a water bath.
-
Deproteinization: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 1 mL of Mobile Phase A.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the this compound with 2 mL of 80% methanol.
-
-
Final Preparation: Dry the eluate under nitrogen and reconstitute in a known volume of Mobile Phase A (e.g., 200 µL) for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A characteristic fragment ion of this compound.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.
Biological Function and Signaling Pathways
The primary biological significance of this compound is believed to be its role as a bioavailable source of the essential amino acid leucine.[9] Leucine is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of muscle protein synthesis and cell growth.[10][11]
Upon cellular uptake, this compound is hydrolyzed by intracellular peptidases, such as CNDP2, to release leucine and lactic acid.[12] The liberated leucine then acts as a signaling molecule to activate the mTORC1 pathway.
Figure 1: this compound and the mTORC1 Signaling Pathway.
The diagram above illustrates the proposed mechanism of action for this compound in muscle cells. After transport into the cell, it is hydrolyzed to leucine and lactic acid. Leucine then activates the mTORC1 complex, leading to the phosphorylation of downstream targets p70S6K1 and 4E-BP1. This cascade ultimately results in the initiation of muscle protein synthesis.
Experimental Workflow for Investigating Muscle Cell Effects
To investigate the direct effects of this compound on muscle cell physiology, a structured in vitro experimental workflow is essential. The following diagram outlines a typical experimental design.
Figure 2: In Vitro Experimental Workflow.
This workflow begins with the culture and differentiation of C2C12 myoblasts into myotubes. The differentiated myotubes are then treated with various conditions: a vehicle control, leucine, this compound, and this compound in the presence of the mTORC1 inhibitor rapamycin. Subsequent analyses include Western blotting to assess the phosphorylation status of key mTORC1 pathway proteins, a protein synthesis assay to measure the rate of new protein synthesis, and morphological analysis to determine changes in myotube diameter as an indicator of hypertrophy.
Future Directions and Conclusion
The discovery of this compound in fermented foods presents an exciting opportunity for the development of novel nutraceuticals and therapeutic agents. Its potential to act as a highly bioavailable source of leucine suggests applications in sports nutrition, sarcopenia, and other conditions associated with muscle wasting.
Further research is needed to:
-
Establish a comprehensive quantitative database of this compound and other Lac-AAs in a wider variety of fermented and non-fermented foods.
-
Elucidate the direct signaling properties of this compound, if any, independent of its conversion to leucine.
-
Conduct in vivo studies to confirm the anabolic effects of orally administered this compound on muscle protein synthesis and function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, taste characteristics and taste mechanism of N-lactoyl leucine from soy sauce using sensory analysis and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the addition of leucine on flavor and quality of sausage fermented by Lactobacillus fermentum YZU-06 and Sta… [ouci.dntb.gov.ua]
- 9. Metabolomics Approaches for the Comprehensive Evaluation of Fermented Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolomics of ethnic fermented foods and beverages: understanding new aspects through Omic techniques [frontiersin.org]
- 11. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Production of N-Lactoyl-Leucine in Mammals: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Lactoyl-Leucine is a member of a recently discovered class of endogenous metabolites, N-lactoyl-amino acids (LAAs), which are formed through an unconventional enzymatic process known as reverse proteolysis. This technical guide provides an in-depth overview of the biosynthesis, physiological significance, and analytical methodologies related to this compound in mammals. The document summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the core signaling pathways influenced by its constituent amino acid, leucine. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, physiology, and drug development.
Introduction
N-lactoyl-amino acids are pseudodipeptides formed by the covalent linkage of lactic acid and an amino acid.[1] While initially identified in fermented foods, their endogenous production in mammals has opened new avenues of research into metabolic regulation and cellular signaling.[2] this compound, specifically, is synthesized from the branched-chain amino acid leucine and lactate, a key product of glycolysis. The levels of LAAs, including this compound, are dynamically regulated by physiological states such as exercise and have been implicated in various pathological conditions, including metabolic disorders and cancer.[2][3]
Biosynthesis of this compound
The primary mechanism for the endogenous synthesis of this compound in mammals is through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[1][4]
The Role of CNDP2 in Reverse Proteolysis
CNDP2, a metallopeptidase belonging to the M20 family, catalyzes the condensation of lactate and leucine to form this compound.[4] This reaction is an example of reverse proteolysis, where the enzyme facilitates the formation of a peptide bond rather than its cleavage.[1][4] The synthesis is dependent on the intracellular concentrations of the substrates, lactate and leucine.[4]
Experimental Workflow for CNDP2-Mediated Synthesis
The following diagram illustrates a typical workflow to study the enzymatic synthesis of this compound by CNDP2.
References
An In-depth Technical Guide on the Intracellular Mechanism of Action of N-Lactoyl-Leucine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Lactoyl-Leucine is a member of the N-lactoyl amino acid (Lac-AA) class of metabolites, which are formed through the conjugation of lactic acid and an amino acid. The primary and currently established intracellular mechanism of action for this compound revolves around its synthesis and hydrolysis by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2). This enzyme facilitates a reversible reaction, either forming this compound from lactate and leucine or breaking it down into its constituent molecules. As a bioavailable source of leucine, this compound can influence downstream signaling pathways, most notably the mTOR pathway, which is a central regulator of muscle protein synthesis and cell growth.
It is critical to note that a comprehensive review of the current scientific literature reveals no direct evidence to support a mechanism of action for this compound involving the CUL4B-DDB1-CRBN E3 ubiquitin ligase complex or the ubiquitination of the Actin-Related Protein 2/3 Complex Subunit 3 (ARPC3). This whitepaper will, therefore, focus on the established CNDP2-mediated mechanism and the downstream effects of leucine availability. The hypothetical pathway involving the CUL4B-DDB1-CRBN complex will be addressed as a potential area for future investigation, but it is not a currently validated mechanism.
Introduction to N-Lactoyl Amino Acids
N-lactoyl amino acids (Lac-AAs) are a class of metabolites first identified in fermented foods like cheese and soy sauce.[1] More recently, they have been recognized as endogenous metabolites in mammals, with their levels correlating with physiological states such as exercise.[2][3] These molecules are formed by a peptide bond between the carboxyl group of lactic acid and the amino group of an amino acid.[4] this compound, specifically, is the conjugate of lactic acid and the essential branched-chain amino acid, leucine.
Core Intracellular Mechanism: The Role of CNDP2
The central enzyme governing the intracellular fate of this compound is Carnosine Dipeptidase 2 (CNDP2), a metallopeptidase with broad substrate specificity.[5] CNDP2 catalyzes both the synthesis and hydrolysis of this compound in a process of reversible proteolysis.[6][7] The direction of the reaction is likely dependent on the intracellular concentrations of the substrates and products.[7]
-
Synthesis: In conditions of high intracellular lactate and leucine, such as during intense exercise, CNDP2 can catalyze the formation of this compound.[2]
-
Hydrolysis: Conversely, CNDP2 can hydrolyze this compound back into lactate and leucine, which can then enter their respective metabolic pathways.[7]
Downstream Signaling: The mTOR Pathway
As this compound can be hydrolyzed to release leucine, it can indirectly influence signaling pathways regulated by this essential amino acid. Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of protein synthesis, cell growth, and proliferation.[8][[“]][10]
Activation of mTOR complex 1 (mTORC1) by leucine leads to the phosphorylation and activation of downstream effectors, including S6 kinase 1 (S6K1) and the inhibition of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This cascade ultimately promotes the translation of mRNA into protein, a key process in muscle hypertrophy and repair.[11]
The Unsubstantiated CUL4B-DDB1-CRBN Pathway
The CUL4B-DDB1-CRBN complex is a well-characterized E3 ubiquitin ligase involved in the degradation of various protein substrates.[12] Cereblon (CRBN) acts as the substrate receptor for this complex.[13] While this complex is a significant area of research, particularly in the context of targeted protein degradation, there is currently no published evidence linking this compound to the modulation of this E3 ligase or the ubiquitination of any of its substrates, including ARPC3. The regulation of ARPC3 ubiquitination itself is not well-defined in the literature, with some studies suggesting involvement of other E3 ligases like WWP2.[14][15]
Experimental Protocols
CNDP2 Enzymatic Assay
This protocol is adapted from methodologies used to assess dipeptidase activity.
Objective: To measure the synthesis or hydrolysis of this compound by recombinant CNDP2.
Materials:
-
Recombinant human CNDP2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2
-
Substrates: L-Lactate and L-Leucine (for synthesis), or this compound (for hydrolysis)
-
Detection Reagent: Ninhydrin solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and substrates at desired concentrations.
-
Initiate the reaction by adding recombinant CNDP2.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
To measure hydrolysis (release of leucine), add ninhydrin reagent to each well, heat at 100°C for 10 minutes, and then measure the absorbance at 570 nm.
-
For synthesis, the product can be quantified using LC-MS (see protocol 5.2).
-
Generate a standard curve with known concentrations of L-leucine to quantify the amount of product formed or substrate consumed.
LC-MS/MS Quantification of this compound
Objective: To quantify the concentration of this compound in biological samples (cell lysates, plasma, tissue homogenates).
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
To 50 µL of sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vitro Ubiquitination Assay
Objective: To determine if a substrate protein is ubiquitinated by a specific E3 ligase in a controlled environment.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase of interest (e.g., recombinant CUL4B-DDB1-CRBN)
-
Substrate protein (e.g., ARPC3)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Combine E1, E2, E3, substrate, ubiquitin, and ATP in the ubiquitination buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against the substrate protein to detect higher molecular weight bands corresponding to ubiquitinated forms.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Quantitative Data
Quantitative data on the direct intracellular effects of this compound is limited. However, studies on related N-lactoyl amino acids and exercise provide some context.
| Parameter | Condition | Observation | Reference |
| Serum N-Lactoyl Phenylalanine | Low vs. High Responders to Exercise | Higher levels in low responders (FDR = 0.016) | [16] |
| Serum N-Lactoyl Valine | Low vs. High Responders to Exercise | Higher levels in low responders (p < 0.000165) | [13] |
| CNDP2 Gene Expression | vs. Slow-twitch muscle fibers | Negatively associated (p < 0.0001) | [16] |
| N-lac-Phe formation | In vitro with HEK 293 cell lysate | Rapid formation in the presence of lactate and phenylalanine | [6] |
Conclusion
The primary intracellular mechanism of this compound is centered on its reversible synthesis and hydrolysis by the enzyme CNDP2. Through its breakdown into leucine, it can influence critical signaling pathways such as mTOR, thereby impacting protein synthesis and cellular metabolism. The notion of a direct role for this compound in modulating the CUL4B-DDB1-CRBN E3 ubiquitin ligase complex and the ubiquitination of ARPC3 is not supported by the current body of scientific literature. This represents a significant knowledge gap and a potential avenue for future research. Elucidating novel pathways for N-lactoyl amino acids could open new therapeutic possibilities in areas such as muscle wasting disorders, metabolic diseases, and oncology.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 8. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 9. Impact of leucine supplementation on muscle protein synthesis and anabolic signaling - Consensus [consensus.app]
- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 12. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divergent regulation of α-arrestin ARRDC3 function by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Divergent regulation of α-arrestin ARRDC3 function by ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of alpha-arrestin ARRDC3 divergent tumor suppressor functions by ubiquitination [escholarship.org]
N-Lactoyl-Leucine: A Potential Biomarker at the Crossroads of Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
N-Lactoyl-Leucine is an N-lactoyl amino acid, a class of metabolites formed through the enzymatic conjugation of lactate and an amino acid.[1] Initially discovered in fermented foods, these molecules are now recognized as endogenous metabolites in mammals, synthesized via a process of reverse proteolysis.[2][3] The enzyme responsible for this synthesis is Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[2][3] Emerging research has positioned this compound and its counterparts as potential biomarkers and signaling molecules in a variety of physiological and pathological states, including metabolic disorders, cancer, and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role as a potential biomarker for disease.
Biosynthesis and Metabolism of this compound
The primary pathway for the endogenous production of this compound in mammalian cells is the CNDP2-catalyzed condensation of lactate and leucine.[2][3] This reaction is an example of reverse proteolysis, where a peptide bond is formed rather than cleaved.[2] The abundance of the precursor molecules, lactate and leucine, is a key factor regulating the rate of this compound synthesis.[2] Conversely, the breakdown of this compound is primarily mediated by the hydrolytic activity of CNDP2, releasing leucine and lactate.[4] This reversible reaction suggests that this compound may serve as a cellular reservoir for its constituent molecules.
Biosynthesis and hydrolysis of this compound.
This compound as a Biomarker in Disease
Elevated levels of N-lactoyl amino acids, including this compound, have been observed in various pathological conditions, suggesting their potential as disease biomarkers.
Metabolic Disorders
Studies have consistently shown that levels of N-lactoyl amino acids are significantly higher in individuals with type 2 diabetes (T2D) compared to those without.[5] While metformin treatment is a contributing factor to this increase, these metabolites are also positively correlated with markers of poor glycemic control, independent of medication.[5] One study has suggested that this compound may mediate the association between blood group A and insulin sensitivity.[2]
Table 1: this compound in Metabolic Disorders
| Disease State | Analyte | Matrix | Observation | Reference(s) |
| Type 2 Diabetes | N-Lactoyl amino acids | Serum/Plasma | Significantly higher levels in T2D patients. | [5] |
| Insulin Resistance | This compound | - | May mediate association with insulin sensitivity. | [2] |
Cancer
Recent metabolomic studies have identified this compound as a potential biomarker in cancer. Notably, urinary levels of this compound have been found to be significantly higher in patients with colorectal cancer compared to healthy controls.[2]
Table 2: this compound in Cancer
| Cancer Type | Analyte | Matrix | Observation | Reference(s) |
| Colorectal Cancer | This compound | Urine | Significantly higher levels in patients. | [2] |
Neurological and Other Disorders
The role of this compound in neurological disorders is an emerging area of research. While specific quantitative data for this compound is limited, the broader class of N-lactoyl amino acids has been linked to mitochondrial disorders.[2]
Signaling Pathways
The signaling roles of this compound are not yet fully elucidated, but the functions of its precursor, Leucine, are well-established, particularly in the context of the mTOR (mechanistic Target of Rapamycin) pathway. Leucine is a potent activator of mTORC1, a key regulator of cell growth and protein synthesis.
It is hypothesized that this compound may influence cellular signaling through several mechanisms:
-
Modulation of Leucine Levels: By acting as a reservoir for Leucine, this compound can indirectly influence mTORC1 signaling.
-
Direct Receptor Interaction: Other N-lactoyl amino acids, such as N-Lactoyl-Phenylalanine (Lac-Phe), have been shown to act as signaling molecules by activating G-protein coupled receptors (GPCRs).[2] It is plausible that this compound may also interact with specific GPCRs, initiating downstream signaling cascades.
Potential signaling pathways involving Leucine and this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
The gold standard for the quantitative analysis of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Plasma/Serum: Protein precipitation is a critical first step. A common method involves the addition of a cold organic solvent (e.g., methanol or acetonitrile) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the metabolites, is then collected.
-
Urine: Urine samples are typically centrifuged to remove particulate matter and may be diluted prior to analysis.
2. Chromatographic Separation:
-
A reversed-phase C18 column is commonly used for the separation of this compound from other metabolites.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape, is employed.
3. Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is typically used to ionize this compound.
-
Detection is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification. While specific transitions for this compound are not widely published, they can be predicted based on its structure and the known fragmentation patterns of similar molecules. A plausible transition would involve the precursor ion (the protonated molecule [M+H]+) and a product ion resulting from the fragmentation of the amide bond.
General workflow for LC-MS/MS analysis of this compound.
Conclusion and Future Directions
This compound is a promising biomarker at the intersection of metabolic and pathological processes. Its elevated levels in conditions such as type 2 diabetes and colorectal cancer highlight its potential diagnostic and prognostic value. However, further research is required to:
-
Establish definitive quantitative ranges for this compound in various healthy and diseased populations.
-
Elucidate the specific signaling pathways directly activated by this compound and their downstream effects.
-
Investigate the therapeutic potential of modulating this compound levels or its signaling pathways in different diseases.
As analytical techniques continue to advance, the comprehensive profiling of N-lactoyl amino acids will undoubtedly provide deeper insights into their roles in human health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to synthesize N-Lactoyl-Leucine for research purposes
Application Notes
N-Lactoyl-Leucine is a naturally occurring metabolite formed through the conjugation of lactic acid and the essential amino acid leucine. In recent years, it has garnered significant interest in various research fields, particularly in cell culture and metabolic studies. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes, along with its applications and relevant biological pathways.
Key Applications:
-
Enhanced Cell Culture Media: Due to its significantly higher solubility compared to L-leucine, this compound serves as a highly bioavailable source of leucine in cell culture media.[1][2] This is particularly advantageous in high-density cell cultures and fed-batch processes used in the production of recombinant proteins, where the low solubility of some amino acids can be a limiting factor.[1]
-
Metabolic Research: As an endogenous metabolite, this compound is a valuable tool for studying metabolic pathways. Its levels are observed to change in response to physiological states such as exercise, and it has been implicated as a potential biomarker in various diseases.[3][4]
-
Signaling Pathway Investigation: Upon intracellular cleavage, this compound releases leucine, a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The use of this compound allows for the controlled delivery of leucine to cells to study these signaling events.
Data Presentation
Table 1: Solubility of Leucine vs. This compound Sodium Salt
| Compound | Temperature (°C) | pH | Solubility (g/kg H₂O) | Reference |
| L-Leucine | 25 | 6.0 | 22.1 | [1] |
| This compound Sodium Salt | 25 | 6.7 | 689.2 | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via HBTU Coupling
This protocol is adapted from the synthesis of N-lactoyl-phenylalanine and utilizes the peptide coupling agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]
Materials:
-
Sodium L-lactate
-
Leucine methyl ester hydrochloride
-
HBTU (3-[bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas
Procedure:
-
Activation of Lactic Acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Sodium L-lactate (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0°C in an ice bath. Add HBTU (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve Leucine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM (to approx. 0.2 M). Add DIPEA (3.0 equivalents) to this solution. Add the leucine methyl ester/DIPEA solution to the activated lactic acid mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
-
Hydrolysis of the Ester: The crude methyl ester can be hydrolyzed to the free acid by dissolving it in a mixture of methanol and 1 M NaOH and stirring at room temperature until the reaction is complete (monitored by TLC).
-
Purification:
-
Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude this compound by silica gel column chromatography.[6]
-
Characterization:
-
NMR Spectroscopy: Confirm the structure of the purified product by ¹H and ¹³C NMR spectroscopy.[1][6]
-
Mass Spectrometry: Determine the exact mass of the synthesized compound using high-resolution mass spectrometry.[1][6]
Protocol 2: Enzymatic Synthesis of this compound using CNDP2
This protocol is based on the reverse proteolysis activity of the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[3][7] The synthesis is thermodynamically unfavorable, thus requiring high concentrations of substrates to drive the equilibrium towards product formation.[7]
Materials:
-
Recombinant human CNDP2 (His-tagged for purification, if necessary)
-
L-Leucine
-
L-Lactic acid
-
Tris-HCl buffer (e.g., 25 mM, pH 7.4)
-
Manganese chloride (MnCl₂)
-
Ultrafiltration device for enzyme removal/concentration
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing a high concentration of L-Leucine and L-Lactic acid in Tris-HCl buffer (pH 7.4) with 0.1 mM MnCl₂. For initial optimization, substrate concentrations in the range of 10 mM to 100 mM can be tested.
-
Enzyme Addition: Add purified recombinant CNDP2 to the reaction mixture. The optimal enzyme concentration will need to be determined empirically, but a starting point of 1-10 µg/mL can be used.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[6]
-
Reaction Monitoring: Monitor the formation of this compound over time using HPLC or LC-MS. The reaction will proceed until it reaches equilibrium.
-
Enzyme Removal: Once the desired conversion is achieved, stop the reaction by removing the enzyme. This can be done by heat inactivation (e.g., 100°C for 10 minutes) followed by centrifugation, or by using an ultrafiltration device with a molecular weight cutoff that retains the enzyme.[6]
-
Purification: Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.[6]
Characterization:
-
Confirm the identity and purity of the enzymatically synthesized this compound using NMR and mass spectrometry as described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Chemical and Enzymatic Synthesis of this compound.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 3. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2022271191A1 - Lactoyl amino acids for the treatment of metabolic disease - Google Patents [patents.google.com]
- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Lactoyl-Leucine in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of N-Lactoyl-Leucine (Lac-Leu) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Lactoyl-amino acids (Lac-AAs) are an emerging class of metabolites involved in various physiological and pathological processes, including exercise physiology and metabolic signaling. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using a HILIC column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol provides detailed steps for sample preparation, instrument parameters, and data analysis. Method performance characteristics, presented in tabular format, demonstrate the suitability of this assay for high-throughput quantitative analysis in clinical research settings.
Introduction
N-Lactoyl-amino acids (Lac-AAs) are metabolites formed through the enzymatic conjugation of lactate to an amino acid. The synthesis of Lac-AAs in mammals is primarily catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2) in a process of reverse proteolysis, particularly when intracellular concentrations of lactate and amino acids are elevated.[1][2] this compound, formed from lactate and the essential branched-chain amino acid Leucine, is of growing interest due to its potential role as a signaling molecule. Leucine is a known activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[3][4][5] The formation of Lac-Leu represents a novel intersection of lactate metabolism and amino acid signaling. Accurate quantification of Lac-Leu in plasma is crucial for understanding its physiological roles, its association with metabolic diseases, and its potential as a biomarker for drug development and diagnostics.
This document provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Signaling Pathway
The biosynthesis of this compound is an enzymatic process that links lactate metabolism with amino acid signaling pathways.
Caption: Biosynthesis of this compound via CNDP2 and its relation to mTOR signaling.
Experimental Protocol
This protocol is based on established methods for the analysis of amino acids and related metabolites in plasma.[6][7][8][9][10]
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d3 (or other stable isotope-labeled analog) as Internal Standard (IS)
-
LC-MS/MS grade Acetonitrile (ACN)
-
LC-MS/MS grade Methanol (MeOH)
-
LC-MS/MS grade Water
-
Ammonium Formate (≥99% purity)
-
Formic Acid (LC-MS grade, ~99% purity)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 (v/v) Methanol:Water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in 50:50 (v/v) Methanol:Water.
-
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) Methanol:Water to create working solutions for calibration standards and quality controls.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in Acetonitrile.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike appropriate amounts of the this compound working solutions into charcoal-stripped (surrogate) human plasma to prepare a calibration curve with 8 non-zero concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Controls: Prepare QC samples in surrogate human plasma at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, ~80% of highest standard).
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown plasma samples.
-
Pipette 50 µL of plasma (blank, standard, QC, or sample) into the corresponding tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in Acetonitrile) to each tube. This acts as both the internal standard addition and the protein precipitation solvent.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial with an insert.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification from plasma to data analysis.
LC-MS/MS Method Parameters
The following are starting parameters and should be optimized for the specific instrument used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| LC System | UPLC / UHPLC System |
| Column | HILIC Column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed)
MRM transitions must be optimized by infusing the analytical standard and internal standard into the mass spectrometer. The following are proposed transitions based on the structure of this compound (MW: 203.23 g/mol ).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 204.2 | 116.1 (Qualifier) | 50 | Optimize (e.g., 15) |
| 204.2 | 86.1 (Quantifier) | 50 | Optimize (e.g., 20) | |
| This compound-d3 (IS) | 207.2 | 119.1 (Qualifier) | 50 | Optimize (e.g., 15) |
| 207.2 | 89.1 (Quantifier) | 50 | Optimize (e.g., 20) |
Note: Product ion 116.1 corresponds to the loss of the lactate moiety. Product ion 86.1 corresponds to the iminium ion of Leucine.
Quantitative Data Summary
The following tables represent example data for a method validation based on FDA guidelines for bioanalytical method validation.[11]
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Mean r² |
| This compound | 1 - 1000 | Linear | 1/x² | >0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| Sample | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| Sample | Mean Matrix Effect (%) | Mean Recovery (%) |
| LQC | 95 - 105 | > 85% |
| HQC | 95 - 105 | > 85% |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in human plasma. The protocol, featuring a straightforward protein precipitation and a rapid HILIC-based separation, is sensitive, specific, and suitable for high-throughput analysis. This method will enable researchers to accurately investigate the role of this compound in metabolic regulation and disease, facilitating advancements in drug development and clinical research.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
Application Note: Enhancing Cell Culture Media Solubility and Performance with N-Lactoyl-Leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of protein-based therapeutics, such as monoclonal antibodies, requires highly concentrated cell culture media formulations to maximize yields and process efficiency.[1][2][3] A significant challenge in developing these concentrated feeds is the low solubility of several essential amino acids, including leucine, particularly at physiological pH.[1][2][3] This limitation can create bottlenecks in process intensification and lead to precipitation issues in bioreactors. N-Lactoyl-Leucine, a highly soluble derivative of leucine, offers a robust solution to this problem. It serves as a bioavailable source of leucine, enabling the formulation of highly concentrated, pH-neutral feeds without compromising cell growth or protein production.[1][4][5] This document provides detailed data, protocols, and mechanistic insights for leveraging this compound to optimize cell culture processes.
Data Presentation: Performance and Solubility
This compound sodium salt demonstrates vastly superior solubility compared to its canonical counterpart and allows for a significant increase in the total concentration of complex cell culture media formulations.
Table 1: Solubility Comparison in Water at 25°C
| Compound | pH | Solubility (g/kg) | Fold Increase vs. Leucine |
| L-Leucine | 6.0 | 22.1[1] | 1x |
| L-Leucine Sodium Salt | 10.8 | 86.0[1] | ~3.9x |
| This compound Sodium Salt | 6.7 | 689.2 [1][4] | ~31.2x |
Table 2: Impact on Concentrated Feed Formulation Solubility
| Feed Formulation | Maximum Soluble Concentration | % Increase in Concentration |
| Standard Feed (with Leucine & Isoleucine) | < 160 g/L (insoluble at 1.2x)[1] | N/A |
| Modified Feed (with this compound & N-Lactoyl-Isoleucine) | 200 g/L[1] | 54%[1] |
Table 3: Effect on CHO Cell Culture Performance (Summary)
| Parameter | Observation | Source |
| Cell Growth (VCD) | No detrimental effect observed when replacing Leucine with an equimolar concentration of this compound. | [1] |
| Protein Titer | No detrimental effect observed; performance is comparable to control feeds containing canonical Leucine. | [1] |
| Metabolites | Ammonia levels are not negatively impacted. A slight increase in lactate may be observed after Day 7. | [1] |
Mechanism of Action
This compound is readily transported into the cell where it is efficiently cleaved by intracellular enzymes to release canonical L-Leucine and lactate. The primary enzyme responsible for this hydrolysis is the cytosolic nonspecific dipeptidase 2 (CNDP2).[1][4] The released L-Leucine is then fully bioavailable and utilized by the cell for protein synthesis and other essential metabolic functions.[1][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Feed Stock
This protocol describes the preparation of a concentrated feed solution where L-Leucine is fully replaced by this compound on an equimolar basis.
-
Calculate Molar Equivalence: Determine the molar concentration of L-Leucine in your target standard feed formulation. Use the molecular weights (Leucine: ~131.17 g/mol ; this compound: ~203.24 g/mol ) to calculate the equivalent weight of this compound needed.
-
Basal Feed Preparation: Prepare the concentrated basal feed medium by dissolving all components except for L-Leucine in high-purity water (e.g., WFI) to 80% of the final volume.
-
This compound Addition: Add the calculated equimolar amount of this compound sodium salt to the solution.
-
Dissolution: Mix gently at room temperature until the this compound is fully dissolved. Due to its high solubility, this should occur rapidly without the need for pH adjustment.
-
Final Volume Adjustment: Adjust the pH to the desired setpoint for the final feed formulation. Bring the solution to the final volume with high-purity water.
-
Sterilization: Sterilize the final feed solution by passing it through a 0.22 µm filter. Store at 2-8°C until use.
Protocol 2: Fed-Batch Culture in Shake Tubes
This protocol outlines a typical fed-batch process using Chinese Hamster Ovary (CHO) cells in 50 mL spin tubes.
-
Cell Inoculation: Inoculate 50 mL spin tubes (with vented caps) containing your defined growth medium with CHO cells at a target seeding density (e.g., 0.3 x 10⁶ cells/mL).
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.
-
Control and Test Groups:
-
Control Group: Feed with the standard formulation containing canonical Leucine.
-
Test Group: Feed with the formulation prepared in Protocol 1, containing this compound.
-
Negative Control: Feed with a formulation lacking both Leucine and this compound.
-
-
Feeding Strategy: Beginning on Day 3, supplement the cultures with a bolus feed according to a pre-defined schedule (e.g., add 5% v/v of the respective feed on Days 3, 5, 7, 10, and 12).[2]
-
Monitoring: At regular intervals (e.g., daily or every other day), sample the cultures to measure viable cell density (VCD), viability, and key metabolite concentrations.
-
Harvest: Terminate the culture on a pre-determined day (e.g., Day 14) and collect the supernatant by centrifugation to measure the final protein titer.
Protocol 3: Preparation of Cell Lysate for Enzymatic Analysis
This protocol is for preparing cell lysates to investigate the intracellular cleavage of this compound.[1]
-
Cell Pellet Collection: At a specific time point (e.g., Day 10 of the fed-batch culture), collect cells by centrifuging the culture suspension at 270 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove residual media components and centrifuge again.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., CytoBuster™ Reagent) at a concentration of 1 x 10⁷ cells per 100 µL.[1]
-
Incubation: Incubate the mixture for 10 minutes at room temperature to ensure complete cell lysis.[1]
-
Clarification: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular proteins (including CNDP2), to a new pre-chilled tube.
-
Storage: Store the lysate at -80°C for subsequent analysis, such as enzymatic assays to confirm the cleavage of this compound.
Workflow Visualization
The use of this compound simplifies the media preparation workflow and mitigates risks associated with poorly soluble amino acids.
Conclusion
This compound is a highly effective and bioavailable alternative to canonical L-Leucine for use in chemically defined cell culture media.[1] Its exceptional solubility overcomes a critical bottleneck in the development of highly concentrated feed formulations, enabling a 54% increase in media concentration without negative impacts on cell viability or protein productivity.[1] The adoption of this compound allows for the simplification of media preparation and feeding strategies, mitigating risks of precipitation and pH instability in the bioreactor. These advantages make this compound a valuable tool for intensifying next-generation bioprocesses.[1][3]
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 5. Buy this compound | 210769-82-7 [smolecule.com]
Application Notes and Protocols for N-Lactoyl-Leucine Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lactoyl-leucine is a member of the N-lactoyl amino acids (Lac-AAs), a class of metabolites formed by the enzymatic conjugation of lactic acid and an amino acid.[1][2] These molecules are gaining significant interest due to their roles as signaling molecules in various physiological processes, including metabolism and exercise.[1][3] Endogenously, this compound is synthesized and hydrolyzed by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[4][5][6] Upon administration, it is hypothesized that this compound is cleaved by CNDP2, releasing leucine and lactate.[7][8] The released leucine can then activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.[9][10][11][12][13][14]
These application notes provide a proposed protocol for the administration of this compound in mouse models, based on available literature for related compounds such as Leucine and N-Lactoyl-Phenylalanine (Lac-Phe). Researchers should consider this a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific experimental goals.
Data Presentation
The following tables summarize quantitative data from studies administering Leucine or N-Lactoyl-Phenylalanine to mouse models. This information can serve as a reference for designing experiments with this compound.
Table 1: Summary of Leucine Administration in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Leucine | Heart Failure (α2A/α2CARKO) | 1.35 g/kg/day | Oral Gavage | 4 weeks | Potentiated the effects of aerobic exercise training on exercise tolerance. | [9][15][16] |
| Leucine | Pre-senescent (13-month-old CD-1®) | 5% in chow diet | Diet | 8 weeks | Increased mTOR pathway activity and muscle fiber cross-sectional area. | [10][17] |
| Leucine | Aging (15 or 18-month-old C57BL/6j) | 1.5% in drinking water | Drinking Water | 3 months | Improved aging-induced vascular remodeling and dysfunction when started at 15 months. | [18] |
| Leucine | Aging (19-month-old C57BL/6j) | 500 or 1250 mg/kg/day | Oral Gavage | 12 weeks | Associated with changes in gut microbiota and muscle health. | [19] |
Table 2: Summary of N-Lactoyl-Phenylalanine (Lac-Phe) Administration in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Lac-Phe | Diet-induced obese | High doses | Not specified | 10 days | Reduced food intake, decreased body weight, and improved glucose tolerance. | [20] |
| Lac-Phe | DSS-induced colitis | 50 mg/kg/day | Intraperitoneal Injection | Daily | Alleviated symptoms of colitis. | [21] |
| Lac-Phe | Diet-induced obese | 50 mg/kg | Intraperitoneal Injection | Not specified | Resulted in elevated blood concentrations of Lac-Phe. | [22] |
| Lac-Phe | Spinal Cord Injury | Not specified | Not specified | Not specified | Modulated lipid metabolism in microglia/macrophages and improved motor function. | [23] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
This compound sodium salt exhibits significantly higher aqueous solubility compared to leucine.[7][24]
Materials:
-
This compound (sodium salt)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile tube, dissolve the this compound powder in the appropriate volume of sterile saline or PBS.
-
Vortex thoroughly until the compound is completely dissolved. Given its high solubility, this should occur readily at room temperature.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
This route is recommended to bypass potential issues with oral absorption, as has been observed with the related compound Lac-Phe.[25]
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Dosage Calculation: Based on studies with Lac-Phe, a starting dose of 50 mg/kg is recommended.[21][22] The final injection volume should not exceed 10 ml/kg body weight.[1][26]
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to immobilize the head and body.
-
Position the mouse in dorsal recumbency with the head tilted slightly downward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][27]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct needle placement.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions for at least 15 minutes post-injection.[28]
Protocol 3: Administration of this compound via Oral Gavage
While potentially subject to bioavailability issues, this route may be desirable for certain experimental designs.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[5]
-
Animal scale
Procedure:
-
Dosage Calculation: Based on studies with Leucine, a starting dose range of 0.5 g/kg to 1.5 g/kg can be considered.[16][19] The volume should not exceed 10 ml/kg body weight.[17]
-
Weigh the mouse to determine the precise administration volume.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[28]
-
Properly restrain the mouse, holding it upright and gently extending the head to create a straight line through the neck and esophagus.[28]
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently over the tongue into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle. [17][29]
-
Once the pre-measured depth is reached, administer the solution slowly.
-
If the mouse coughs or struggles, withdraw the needle immediately.[28]
-
After administration, remove the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress or other adverse effects for at least 15 minutes.[28]
Mandatory Visualizations
Caption: CNDP2-mediated synthesis and hydrolysis of this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Cytosol nonspecific dipeptidase - Wikipedia [en.wikipedia.org]
- 7. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. Leucine Supplementation in Middle-Aged Male Mice Improved Aging-Induced Vascular Remodeling and Dysfunction via Activating the Sirt1-Foxo1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 21. Exercise-induced Metabolite N-lactoyl-phenylalanine Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Lactoyl-Phenylalanine modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 28. research.fsu.edu [research.fsu.edu]
- 29. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: N-Lactoyl-Leucine in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry, responsible for producing a significant portion of recombinant therapeutic proteins, including monoclonal antibodies.[1][2][3] Optimizing cell culture media and feed strategies is critical for enhancing protein titers and process efficiency.[4][5] A major challenge in developing highly concentrated feed formulations is the limited solubility of certain essential amino acids, such as leucine.[1][2][6] N-Lactoyl-Leucine, a chemically modified derivative of leucine, has emerged as a highly soluble and bioavailable alternative, offering a solution to this formulation bottleneck.[1][2][6][7] These application notes provide a comprehensive overview of the in vitro applications of this compound in CHO cells, including its mechanism of action, impact on cell culture performance, and detailed experimental protocols.
Principle and Mechanism of Action
This compound serves as a pro-drug for leucine. Due to its modified structure, it exhibits significantly higher solubility in aqueous solutions compared to its canonical counterpart.[1] Once introduced into the cell culture medium, this compound is taken up by CHO cells. Intracellularly, it is enzymatically cleaved to release free leucine and lactic acid.[1][7] The liberated leucine is then available for the cell's metabolic needs, primarily for the synthesis of the desired recombinant protein.[1][7] The co-product, lactic acid, is released into the cell culture medium. While high concentrations of lactate can be detrimental to cell growth and productivity, studies have shown that the levels of lactate generated from the use of this compound in fed-batch processes are generally well-tolerated by CHO cells and are unlikely to negatively impact process performance.[1]
Key Advantages in CHO Cell Culture
-
Enhanced Solubility: The primary advantage of this compound is its superior solubility, which allows for the formulation of highly concentrated feed solutions. This is crucial for intensifying fed-batch processes, enabling higher nutrient supplementation without significant volume expansion of the culture.[1][2][6]
-
Improved Bioavailability: this compound is readily taken up and metabolized by CHO cells, ensuring a sustained supply of leucine for protein synthesis.[1][2][6][7]
-
Maintained Cell Performance: The replacement of leucine with this compound in cell culture feeds has been shown to support robust cell growth and productivity, comparable to or exceeding that of standard feeds.[1]
-
Consistent Product Quality: Studies have indicated that the use of this compound does not adversely affect the quality attributes of the recombinant protein being produced.[1][2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the properties and effects of this compound in CHO cell culture systems.
| Parameter | Value | Unit | Conditions | Reference |
| Solubility of this compound sodium salt | 689.2 | g/kg | In water at 25°C, pH 6.7 | [1] |
| Solubility of Leucine | 22.1 | g/kg | In water at 25°C, pH 6.0 | [1] |
| No-effect Lactate Concentration on VCD, Viability, and Titer | ≤ 4.6 | g/L | Spiked into CHOK1 GS cell culture on Day 7 | [1] |
| Lactate Concentration with 22% Titer Reduction | 8.5 | g/L | Spiked into CHOK1 GS cell culture on Day 7 | [1] |
| Typical Lactate Concentration from N-Lactoyl-Amino Acid Feed | up to 3.2 | g/L | In supernatant during production phase | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Leucine Substitute in a Fed-Batch CHO Culture
This protocol outlines a typical experiment to assess the impact of replacing leucine with this compound in a fed-batch culture of a recombinant protein-producing CHO cell line.
1. Materials:
- CHO cell line producing a model recombinant protein (e.g., a monoclonal antibody).
- Chemically defined basal cell culture medium.
- Two concentrated feed formulations:
- Control Feed: Containing standard L-leucine.
- Test Feed: With L-leucine replaced by an equimolar amount of this compound sodium salt.
- Shake flasks or benchtop bioreactors.
- Cell counting instrument (e.g., Vi-CELL XR).
- Metabolite analyzer (for glucose, lactate, amino acids).
- ELISA or HPLC for recombinant protein quantification.
2. Methods:
- Cell Culture Inoculation: Seed shake flasks or bioreactors with the CHO cell line at a viable cell density of approximately 0.3 x 10^6 cells/mL in the basal medium.
- Fed-Batch Strategy:
- Maintain the cultures at 37°C, 5% CO2, and with appropriate agitation.
- On day 3, and every other day thereafter, supplement the cultures with either the Control Feed or the Test Feed. The feeding volume should be a predetermined percentage of the initial culture volume.
- Process Monitoring:
- Daily, take a sample from each culture to measure viable cell density (VCD) and viability.
- Every other day, analyze the spent medium for key metabolites, including glucose, lactate, and amino acid concentrations.
- At the end of the culture (e.g., day 14), harvest the supernatant and quantify the recombinant protein titer.
- Data Analysis:
- Plot VCD and viability over time for both conditions.
- Compare the final protein titer between the control and test groups.
- Analyze the metabolic profiles to understand the cellular response to each feed.
Protocol 2: Investigation of Intracellular Cleavage of this compound
This protocol describes a method to confirm the intracellular conversion of this compound to leucine.
1. Materials:
- CHO cells.
- Basal medium.
- This compound.
- Cell lysis buffer.
- LC-MS/MS system for metabolite analysis.
2. Methods:
- Cell Culture and Treatment:
- Culture CHO cells to a sufficient density in a T-flask or multi-well plate.
- Replace the culture medium with a fresh medium containing a known concentration of this compound.
- Incubate for a defined period (e.g., 4 hours).
- Cell Harvesting and Lysis:
- Wash the cells with ice-cold PBS to remove extracellular this compound.
- Lyse the cells using a suitable lysis buffer.
- Collect the cell lysate.
- Metabolite Extraction and Analysis:
- Perform a metabolite extraction from the cell lysate (e.g., using methanol precipitation).
- Analyze the extracted metabolites using LC-MS/MS to detect and quantify intracellular levels of both this compound and leucine.
- Data Analysis:
- Compare the intracellular concentrations of this compound and leucine in treated cells versus untreated control cells to confirm uptake and cleavage.
Visualizations
Caption: Experimental workflow for evaluating this compound in CHO cells.
Caption: Metabolic fate of this compound in CHO cells.
Conclusion
This compound represents a significant advancement in CHO cell culture technology, particularly for high-density, fed-batch processes. Its enhanced solubility and bioavailability make it an excellent substitute for leucine, enabling the development of more concentrated and efficient feed strategies. The protocols and data presented here provide a framework for researchers and process development scientists to evaluate and implement this compound in their own CHO cell culture platforms to potentially improve recombinant protein production.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHO Cell Line in Bioproduction: Applications and Innovations [cytion.com]
- 4. Quantitative Proteomic Analysis of Cellular Responses to a Designed Amino Acid Feed in a Monoclonal Antibody Producing Chinese Hamster Ovary Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 210769-82-7 [smolecule.com]
Application Notes: Developing a Stable N-Lactoyl-Leucine Solution for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Lactoyl-Leucine is a derivative of the amino acid Leucine, formed by the linkage of lactic acid and Leucine.[1] This modification significantly enhances its solubility in aqueous solutions compared to its parent amino acid, Leucine, which is often limited by poor solubility at physiological pH.[2] In biological systems, this compound is readily bioavailable and can be enzymatically cleaved by the intracellular enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) to release free Leucine and lactic acid.[1][3] This property makes it an excellent, highly soluble substitute for Leucine in various experimental applications, particularly in cell culture media for bioprocessing and metabolic studies.[1][4] These notes provide essential data and protocols for the preparation, storage, and analysis of stable this compound solutions.
Physicochemical Properties and Data
Accurate preparation of experimental solutions begins with a clear understanding of the compound's physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid | [1][5] |
| Molecular Formula | C₉H₁₇NO₄ | [1][5] |
| Molecular Weight | 203.24 g/mol | [1][5] |
| CAS Number | 210769-82-7 |[1][5] |
Solubility and Stability
The primary advantage of this compound is its superior solubility. The sodium salt form is particularly effective for creating highly concentrated stock solutions.
Table 2: Comparative Solubility in Water at 25°C
| Compound | Solubility (g/kg H₂O) | pH of Saturated Solution | Reference |
|---|---|---|---|
| L-Leucine | 22.1 | 6.0 | [6] |
| This compound (Sodium Salt) | 689.2 | 6.7 |[6] |
A stability study has demonstrated that this compound is stable in a complex cell culture medium for an extended period under typical storage conditions.[6]
Table 3: Stability of this compound in Aqueous Solution
| Storage Condition | Duration | Stability Outcome | Reference |
|---|---|---|---|
| 4°C (Refrigerated) | 3 Months | Stable (Concentration decrease <10%) | [6] |
| Room Temperature | 3 Months | Stable (Concentration decrease <10%) |[6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution
This protocol describes the preparation of a 100 mM this compound sodium salt stock solution in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound sodium salt (MW will vary, check supplier)
-
1X PBS, pH 7.4
-
Sterile, conical tubes (50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance and weigh boats
-
pH meter
Procedure:
-
Calculation: Determine the mass of this compound sodium salt required. For a 50 mL solution of 100 mM: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing: Accurately weigh the calculated amount of this compound sodium salt and transfer it to a 50 mL conical tube.
-
Dissolution: Add approximately 40 mL of 1X PBS to the tube. Vortex or mix gently until the powder is completely dissolved.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to pH 7.0-7.4 using sterile 1N NaOH or 1N HCl. This is crucial for experimental consistency and stability.
-
Volume Adjustment: Adjust the final volume to 50 mL with 1X PBS.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 2: Stability Assessment Workflow
To confirm the stability of this compound in your specific experimental buffer, a simple stability study can be performed.
Procedure:
-
Preparation: Prepare the this compound solution as described in Protocol 1.
-
Sample Storage: Dispense aliquots of the solution into separate, light-protected tubes. Store one set of tubes at 4°C and another at room temperature.
-
Time Points: At designated time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 2, Month 3), retrieve one aliquot from each storage condition.
-
Analysis: Immediately analyze the concentration of this compound in the samples using a suitable method like LC-MS (see Protocol 3).
-
Evaluation: Compare the concentration at each time point to the initial concentration at Day 0. The solution is considered stable if the concentration does not decrease by more than 10%.[6]
Protocol 3: Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a precise method for quantifying this compound. The following is a summary of a published method.[6]
Instrumentation & Reagents:
-
LC-MS system
-
Column: Xselect HSS T3 (3.5 µm, 2.1 × 150 mm) or equivalent
-
Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Column Temperature: 40°C
-
Flow Rate: 300 µL/min
LC Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 0.1 |
| 2.0 | 0.1 |
| 4.0 | 20.0 |
| 6.0 | 30.0 |
| 8.0 | 80.0 |
| 8.5 | 100.0 |
| 9.5 | 100.0 |
| 9.6 | 0.1 |
| 12.0 | 0.1 |
Sample Preparation: For cell culture media or plasma, a protein precipitation step is typically required.[2] This can be done by adding a cold organic solvent (e.g., acetonitrile/methanol mixture), centrifuging to pellet the protein, and analyzing the supernatant.[2]
Biological Activity and Signaling
Upon entering a cell, this compound is hydrolyzed, releasing Leucine. Leucine is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.
General Experimental Workflow
The use of this compound as a Leucine substitute in cell culture follows a straightforward workflow, from solution preparation to final analysis.
References
- 1. Buy this compound | 210769-82-7 [smolecule.com]
- 2. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for N-Lactoylisoleucine (HMDB0062180) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H17NO4 | CID 57329455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Lactoyl-Leucine as a Supplement in Fed-Batch Bioprocesses
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the production of biotherapeutics, such as monoclonal antibodies and recombinant proteins, maximizing product yield is a primary objective. Fed-batch cultures are a standard industry practice, where concentrated nutrient feeds are supplied to a growing cell culture to extend its productive lifespan and increase final product titers. However, the low solubility of certain essential amino acids, like leucine, at physiological pH can be a limiting factor in developing highly concentrated feed formulations.[1][2][3][4] N-Lactoyl-Leucine, a chemically modified and highly soluble derivative of leucine, offers a promising solution to this challenge.[4][5] This document provides detailed application notes and protocols for the use of this compound as a supplement in fed-batch bioprocesses, particularly for Chinese Hamster Ovary (CHO) cell cultures.[1][2]
Principle and Mechanism of Action
This compound serves as a bioavailable source of leucine for cells in culture.[5][6] Its enhanced solubility allows for the preparation of more concentrated feed media, thereby enabling higher nutrient supplementation without significant volume increases, which can lead to improved recombinant protein yields.[7]
Upon entering the cell, this compound is hydrolyzed by the intracellular enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) into its constituent molecules: leucine and lactic acid.[1][5][8][9] The released leucine is then readily available for protein synthesis and other metabolic activities.[6] The co-product, lactic acid, enters the cell's energy metabolism pathways.[5]
Data Presentation
Solubility and Titer Improvement
The use of this compound can significantly enhance the solubility of feed formulations and subsequently improve product titers.
| Parameter | Leucine | This compound Sodium Salt | Reference |
| Solubility | 22.1 g/kg (at pH 6.0) | 689.2 g/kg (at pH 6.7) | [5] |
| Recombinant Protein Yield Increase | Baseline (1x concentrated feed) | 58% increase (with 2x concentrated feed containing N-Lactoyl amino acids) | [7] |
Impact of Lactate Byproduct
The cleavage of this compound releases lactate. It is crucial to monitor lactate levels to ensure they do not reach inhibitory concentrations.
| Exogenous Lactate Spiked on Day 7 | Effect on Viable Cell Density (VCD) and Viability | IgG Titer Reduction on Day 14 | Reference |
| Up to 4.6 g/L | No effect | No significant effect | [1] |
| 6.2 g/L or higher | Negative impact on overall productivity | 22% reduction (at 8.5 g/L spike) | [1] |
Experimental Protocols
Protocol 1: Preparation of Concentrated Fed-Batch Medium with this compound
This protocol describes the preparation of a concentrated feed medium where leucine is replaced by this compound.
Materials:
-
Basal cell culture feed powder (lacking leucine)
-
This compound sodium salt
-
Water for Injection (WFI)
-
pH meter
-
Stir plate and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of the feed medium (e.g., 2x).
-
Calculate the amount of basal feed powder and this compound sodium salt required to achieve the target concentrations in the final volume of WFI. The molar equivalent of this compound should be used to replace leucine.
-
In a sterile container, add the calculated amount of basal feed powder to the WFI while stirring.
-
Once the basal powder is dissolved, add the calculated amount of this compound sodium salt and continue to stir until fully dissolved.
-
Adjust the pH of the solution to the desired setpoint (e.g., 7.0) using appropriate acid/base solutions.
-
Measure and record the final osmolality of the medium.
-
Sterile-filter the concentrated feed medium using a 0.22 µm filter into a sterile storage container.
-
Store the medium at the recommended temperature (e.g., 4°C) and protect from light.
Protocol 2: Fed-Batch Culture of CHO Cells
This protocol outlines a general procedure for a fed-batch culture of CHO cells producing a recombinant protein, using the this compound supplemented feed.
Materials:
-
CHO cell line expressing the recombinant protein of interest
-
Growth medium
-
Concentrated feed medium with this compound (from Protocol 1)
-
Bioreactor with appropriate controls (temperature, pH, dissolved oxygen)
-
Cell counting device (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
Procedure:
-
Inoculate the bioreactor with the CHO cells at a predetermined viable cell density in the growth medium.
-
Maintain the culture under controlled conditions (e.g., 37°C, pH 7.0, 50% DO).
-
Monitor cell growth (VCD and viability) and key metabolite concentrations daily.
-
Begin feeding with the concentrated this compound medium on a predetermined day of the culture (e.g., day 3) based on cell density or nutrient depletion.
-
The feeding strategy can be a bolus feed or a continuous feed. Adjust the feeding volume based on the nutrient consumption rates of the culture.
-
Continue the fed-batch culture for the desired duration (e.g., 14 days), monitoring cell health and productivity.
-
At the end of the culture, harvest the cell culture fluid for downstream purification of the recombinant protein.
Protocol 3: Analysis of this compound and Protein Titer
This protocol provides an overview of the analytical methods to quantify this compound in the culture medium and to determine the final product titer.
A. Quantification of this compound via LC-MS: [1]
-
Collect samples of the cell culture supernatant at various time points.
-
Centrifuge the samples to remove cells and debris.
-
Prepare the samples for LC-MS analysis, which may include dilution and the addition of an internal standard.
-
Inject the samples onto a suitable liquid chromatography column (e.g., Xselect HSS T3).
-
Elute the analyte using a gradient of appropriate mobile phases (e.g., ammonium formate buffer and methanol).
-
Detect and quantify this compound using a mass spectrometer in the appropriate mode.
B. Protein Titer Determination:
-
At the end of the culture, collect a sample of the harvested cell culture fluid.
-
Clarify the sample by centrifugation and/or filtration.
-
Determine the concentration of the recombinant protein using a suitable method such as:
-
Protein A HPLC for monoclonal antibodies.
-
ELISA specific for the protein of interest.
-
Other quantitative protein assays.
-
Visualizations
Caption: Intracellular processing of this compound.
Caption: Experimental workflow for fed-batch culture.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 6. Buy this compound | 210769-82-7 [smolecule.com]
- 7. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of N-Lactoyl-Leucine in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Lactoyl-Leucine is an N-lactoyl amino acid, a class of metabolites formed through the enzymatic conjugation of lactic acid and an amino acid. These molecules have garnered significant interest in recent years due to their roles in various physiological and pathological processes. N-Lactoyl amino acids are considered emerging biomarkers in metabolism and disease, with associations to exercise physiology, metabolic disorders, and cancer.[1] The endogenous synthesis of this compound in mammals is primarily catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis.[1][2] Given its potential as a biomarker, accurate quantification of this compound in tissue samples is crucial for advancing research in these fields.
This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
Quantitative data for this compound in specific tissue types is still an emerging area of research. While its presence has been confirmed in various mammalian tissues, comprehensive quantitative data across a range of healthy tissues is not yet widely available in published literature.[2][3] However, studies have reported its concentration in human plasma, which can reach micromolar levels.[3]
Table 1: Qualitative and Semi-Quantitative Data for this compound in Biological Samples
| Biological Matrix | Species | Finding | Reference |
| Various Tissues | Mouse | Detected | [2] |
| Human Plasma | Human | Can approach micromolar concentrations | [3] |
| Urine | Human | Significantly higher levels in colorectal cancer patients compared to controls | [1] |
Signaling Pathway
The primary pathway for the endogenous synthesis of this compound in mammalian cells is through the action of the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2). This enzyme catalyzes the condensation of lactate and leucine. The reverse reaction, the hydrolysis of this compound back to lactate and leucine, is also facilitated by CNDP2.[2]
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in tissue samples. It is recommended to optimize these protocols for specific tissue types and instrumentation.
Protocol 1: Tissue Sample Preparation and Extraction
This protocol outlines the steps for homogenizing tissue and extracting small molecules, including this compound.
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled 80% methanol
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Collection and Storage: Snap-freeze freshly collected tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing homogenization beads and 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize enzymatic activity.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Vortex the reconstituted sample and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
LC Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example for a triple quadrupole mass spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor ion [M+H]⁺: m/z 204.12, Product ion: m/z 86.1)
-
Internal Standard (Optional but Recommended): Isotope-labeled this compound (e.g., ¹³C₆,¹⁵N₁-Leucine labeled)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.
Data Analysis:
-
Generate a calibration curve using a series of known concentrations of this compound standard.
-
Quantify the concentration of this compound in the tissue samples by comparing the peak area of the analyte to the calibration curve.
-
Normalize the results to the initial tissue weight (e.g., in nmol/g or µmol/g).
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples is depicted below.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in tissue samples. By employing these methodologies, researchers can obtain reliable and accurate data to further investigate the role of this emerging biomarker in health and disease. As research in this area progresses, it is anticipated that more extensive quantitative data on the tissue-specific distribution of this compound will become available, further enhancing our understanding of its biological significance.
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of N-Lactoyl-Leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lactoyl-Leucine is an N-acyl-amino acid formed from the conjugation of lactate and leucine. Emerging research indicates its involvement in various physiological processes, particularly in response to exercise. This document provides a comprehensive guide for the experimental design and detailed protocols to investigate the biological effects of this compound, with a focus on its role in muscle metabolism and cell signaling.
This compound is synthesized endogenously by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) through a process of reverse proteolysis and is also found in fermented foods.[1][2] It has been identified as a potential biomarker for exercise response and may play a role in systemic energy balance.[2][3] Understanding the mechanisms of action of this compound could open new avenues for therapeutic interventions in metabolic diseases and for optimizing physical performance.
Data Presentation
Table 1: Known Biological Roles and Associations of this compound
| Biological Context | Observation | Species/Model | Reference |
| Exercise Physiology | Levels increase in plasma after intense exercise. | Human, Mouse, Horse | [2][3] |
| Associated with lower response to exercise training. | Human | [2] | |
| May act as a signaling molecule to suppress feeding. | Mouse | [3] | |
| Metabolism | Potential mediator of insulin sensitivity. | Human | [4] |
| Linked to mitochondrial dysfunction in certain conditions. | Human | [2] | |
| Cell Culture | Bioavailable source of leucine for cell culture media. | CHO cells | [5][6] |
| Cancer | Elevated urinary levels in colorectal cancer patients. | Human | [4] |
| Elevated levels in clear cell renal cell carcinoma. | Human | [4] |
Table 2: CNDP2 Gene Expression and Muscle Fiber Type
| Muscle Fiber Type | Correlation with CNDP2 Expression | Implication | Reference |
| Slow-twitch (oxidative) | Negative | Tissues with higher oxidative capacity may have lower this compound synthesis. | [2] |
| Fast-twitch (glycolytic) | Positive | Tissues with higher glycolytic activity may have higher this compound synthesis. | [1][2] |
Experimental Workflows and Signaling Pathways
Diagram 1: this compound Synthesis and Degradation
Caption: CNDP2 catalyzes both the synthesis and breakdown of this compound.
Diagram 2: Experimental Workflow for In Vitro Studies
Caption: Workflow for investigating this compound effects on C2C12 myotubes.
Diagram 3: Proposed Signaling Pathway of Leucine and this compound
Caption: Hypothesized activation of the mTORC1 pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound in C2C12 Myotubes
1.1. C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7][8]
-
Seeding for Differentiation: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis). Grow cells to 80-90% confluency. Do not allow cultures to become fully confluent as this can reduce differentiation potential.[9]
-
Induction of Differentiation: Once confluent, aspirate the growth medium, wash once with PBS, and replace with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).[7][8][10]
-
Maintenance: Change the differentiation medium every 24-48 hours. Myotube formation should be visible within 3-5 days.[7][9]
1.2. This compound Treatment
-
Prepare a stock solution of this compound in sterile PBS or an appropriate vehicle.
-
On day 4 or 5 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 5 mM) for the desired duration (e.g., 30 min, 3h, 24h).[11] Include a vehicle-only control.
1.3. Western Blot Analysis of mTOR Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 4-15% SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[4][13][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
1.4. Quantitative PCR (qPCR) for Myogenic Gene Expression
-
RNA Extraction: Extract total RNA from treated myotubes using a TRIzol-based method or a commercial kit.[1][15]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR: Perform qPCR using SYBR Green master mix and primers for myogenic genes (e.g., MyoG, MyoD, MHC) and housekeeping genes for normalization (e.g., GAPDH, Actb).[1][16][17][18] The amplification program should include an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[17]
Protocol 2: In Vivo Analysis of this compound in Mice
2.1. Animal Model and this compound Administration
-
Animals: Use C57BL/6J mice, a commonly used strain for metabolic and exercise studies.[19][20][21]
-
Acclimatization: Acclimatize mice to handling and the experimental setup (e.g., treadmill or voluntary running wheels) for at least one week.
-
Administration: Administer this compound via oral gavage or intraperitoneal injection at a specified dose (e.g., 0.4 g/kg body weight, similar to leucine administration studies).[19][20] Include a vehicle-treated control group.
2.2. Exercise Performance Testing
-
Treadmill Test: 30 minutes after this compound administration, subject mice to a treadmill running protocol until exhaustion. Record the time and distance run.[22]
-
Voluntary Wheel Running: Alternatively, provide access to voluntary running wheels and record the running distance and duration over a set period (e.g., 24 hours).
2.3. Tissue Collection and Analysis
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize mice and collect blood (for plasma metabolomics) and skeletal muscles (e.g., soleus, tibialis anterior, plantaris).[19][20]
-
Metabolomics: Analyze plasma and muscle tissue for levels of this compound and other relevant metabolites using mass spectrometry.[3]
-
Western Blot and qPCR: Perform western blot and qPCR on muscle tissue lysates as described in Protocol 1 to analyze mTOR signaling and gene expression.
Protocol 3: CNDP2 Enzyme Activity Assay
-
Sample Preparation: Prepare tissue homogenates (e.g., from muscle or liver) or cell lysates in a suitable buffer.
-
ELISA-based Quantification: Use a commercially available ELISA kit for the quantification of CNDP2 protein levels in the samples.[2][5][6][23][24] Follow the manufacturer's instructions for sample preparation, incubation times, and detection.
-
Activity Assay (Hydrolysis):
-
Incubate the sample with a known concentration of a CNDP2 substrate (e.g., L-carnosine or a specific dipeptide).
-
Measure the rate of product formation (e.g., the release of an amino acid) over time using a colorimetric or fluorometric method.
-
-
Activity Assay (Synthesis):
-
Incubate the sample with lactate and a specific amino acid (e.g., leucine).
-
Measure the formation of the corresponding N-lactoyl-amino acid using mass spectrometry.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the multifaceted roles of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the molecular mechanisms through which this exercise-induced metabolite influences muscle metabolism, cell signaling, and systemic physiology. These studies will be instrumental in determining the therapeutic and performance-enhancing potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. assaygenie.com [assaygenie.com]
- 3. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing leucine concentration stimulates mechanistic target of rapamycin signaling and cell growth in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Frontiers | Screening and Identification of Muscle-Specific Candidate Genes via Mouse Microarray Data Analysis [frontiersin.org]
- 16. Evidence based selection of commonly used RT-qPCR reference genes for the analysis of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of reference gene expression stability in mouse skeletal muscle via five algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resistance exercise enhances long-term mTORC1 sensitivity to leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance exercise enhances long-term mTORC1 sensitivity to leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytosolic Non-Specific Dipeptidase ELISA (CNDP2): A Critical Tool for Protein Quantification – DNA Research Center Ltd [cbdna.eu]
- 24. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Radiolabeled N-Lactoyl-Leucine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Lactoyl-Leucine
This compound is an N-acyl amino acid, a class of metabolites formed through the amide linkage of lactic acid and an amino acid, in this case, leucine.[1] These molecules have garnered significant interest in metabolic research. In mammalian systems, this compound is endogenously synthesized by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) in a reversible reaction involving lactate and leucine.[1][2] This synthesis is an example of reverse proteolysis, where a peptide bond is formed rather than cleaved.[1] The breakdown of this compound back into lactate and leucine is also catalyzed by CNDP2.[1][3]
The use of radiolabeled this compound provides a powerful tool for researchers to investigate its metabolic fate, transport, and role in various physiological and pathological states. Tracer studies with radiolabeled this compound can elucidate its uptake by cells, its distribution in different tissues, and its conversion to other metabolites.
Key Applications of Radiolabeled this compound
-
Metabolic Pathway Analysis: Tracer studies with radiolabeled this compound can confirm its intracellular hydrolysis to leucine and lactate and track the subsequent incorporation of the radiolabel into downstream metabolic pathways, such as protein synthesis or the citric acid cycle.
-
Enzyme Kinetics and Inhibition: Radiolabeled substrates are essential for determining the kinetic parameters of enzymes involved in this compound metabolism, such as CNDP2. They are also invaluable for screening and characterizing potential inhibitors of these enzymes.
-
Cellular Uptake and Transport Studies: By using radiolabeled this compound, researchers can quantify its transport across cell membranes and identify specific transporters that may be involved.[3]
-
Pharmacokinetics and Biodistribution: In vivo tracer studies in animal models using radiolabeled this compound can determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.
-
Biomarker Research: As this compound levels are associated with conditions like mitochondrial disorders and exercise response, tracer studies can help to understand the dynamics of this biomarker in disease models.
Data Presentation
Table 1: Solubility of Leucine vs. This compound
| Compound | pH | Temperature (°C) | Solubility (g/kg) | Reference |
| Leucine | 6.0 | 25 | 22.1 | [3] |
| This compound Sodium Salt | 6.7 | 25 | 689.2 | [3] |
Table 2: Representative Kinetic Parameters for CNDP2
| Substrate | Km (mM) | Vmax (nM/min/mg) | Notes | Reference |
| Lactate (for N-Lactoyl-Phenylalanine synthesis) | 33.4 | 62.7 | Data for a related N-Lactoyl amino acid synthesis. | [1] |
Table 3: Representative Data from an In Vitro CNDP2-mediated Cleavage Assay
| Time (hours) | This compound Remaining (%) | Leucine Formed (nmol) | Lactate Formed (nmol) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 250 | 250 |
| 2 | 55 | 450 | 450 |
| 4 | 30 | 700 | 700 |
| 6 | 15 | 850 | 850 |
| 8 | 15 | 850 | 850 |
| Note: This table presents hypothetical data based on the finding that the CNDP2-mediated cleavage of this compound reaches saturation after 6 hours of incubation.[3] The initial amount of this compound is assumed to be 1 µmol. |
Signaling Pathways and Experimental Workflows
References
- 1. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues of N-Lactoyl-Leucine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Lactoyl-Leucine in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound is hydrolysis of its amide bond, which leads to the formation of L-leucine and lactic acid. This degradation can be influenced by pH, temperature, and the presence of enzymes.
Q2: How stable is this compound in cell culture media?
A2: this compound has been shown to be stable in complex cell culture media (Cellvento® 4Feed) for up to 3 months when stored light-protected at either 4°C or room temperature. Under these conditions, the concentration of this compound remained within ±10% of the initial concentration.[1]
Q3: Are there any enzymes that can degrade this compound?
A3: Yes, the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) can catalyze the hydrolysis of this compound to L-leucine and lactic acid. CNDP2 is also capable of synthesizing N-lactoyl amino acids through reverse proteolysis.
Q4: What are the expected degradation products of this compound?
A4: Under typical aqueous conditions, the expected degradation products from hydrolysis are L-leucine and lactic acid. Forced degradation studies under oxidative or photolytic conditions may potentially generate other minor degradation products.
Q5: How should I prepare and store this compound stock solutions?
A5: For optimal stability, it is recommended to prepare stock solutions in a buffer at or near neutral pH. For short-term storage (up to 3 months), solutions can be stored at 4°C or room temperature, protected from light.[1] For long-term storage, it is advisable to aliquot and freeze the solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in my experiment.
-
Question: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
-
Answer:
-
pH of the Solution: this compound stability is pH-dependent. Highly acidic or basic conditions can accelerate the hydrolysis of the amide bond. Verify the pH of your solution. It is advisable to maintain a pH between 6.0 and 7.4 for enhanced stability.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis. If your experiment involves high temperatures, consider performing a preliminary stability test to quantify the degradation rate under your specific conditions.
-
Enzymatic Contamination: If your experimental system contains cell lysates, tissue homogenates, or other biological components, enzymatic degradation by peptidases such as CNDP2 could be a significant factor. Consider adding a broad-spectrum peptidase inhibitor if compatible with your experimental design.
-
Microbial Contamination: Microbial growth in your solution can lead to enzymatic degradation of this compound. Ensure your solutions are sterile, especially for long-term experiments.
-
Issue 2: Inconsistent results in bioassays using this compound.
-
Question: I am getting variable results in my cell-based assays with this compound. Could this be a stability issue?
-
Answer:
-
Solution Age and Storage: The stability of this compound in solution can decrease over time. It is recommended to use freshly prepared solutions for critical experiments. If using stored stock solutions, ensure they have been stored properly (see Q5 in FAQs) and have not undergone multiple freeze-thaw cycles.
-
Interaction with Assay Components: Some components in your assay buffer or media could potentially affect the stability of this compound.
-
Cellular Metabolism: In cell-based assays, this compound can be taken up by cells and hydrolyzed to leucine and lactate. The rate of this metabolism can vary depending on the cell type and experimental conditions, which could contribute to variability in your results.
-
Data on this compound Stability
The following table summarizes the available data on the stability of this compound in an aqueous environment.
| Condition | Storage Duration | Temperature | Degradation Observed | Reference |
| Cellvento® 4Feed (pH 7.0), light protected | 3 months | 4°C or Room Temp. | Within ±10% of the initial concentration | [1] |
Note: There is limited publicly available data on the stability of this compound in simple aqueous buffers across a wide range of pH and temperatures. The data presented is from a study in a complex cell culture medium.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in a simple aqueous buffer. This method is adapted from a published procedure for a complex medium.[1]
1. Materials and Reagents:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
HPLC-grade methanol
-
Ammonium formate
-
Formic acid
2. Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials for analysis at different time points.
-
Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At each time point, withdraw an aliquot, dilute it to a suitable concentration for LC-MS analysis with the initial mobile phase, and transfer it to an autosampler vial.
3. LC-MS Conditions (example):
-
Column: Xselect HSS T3 column (3.5 µm, 2.1 × 150 mm) or equivalent C18 column.
-
Column Temperature: 40°C.
-
Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 0.1% B
-
2-4 min: Linear gradient to 20% B
-
4-6 min: Linear gradient to 30% B
-
6-8 min: Linear gradient to 80% B
-
8-8.5 min: Linear gradient to 100% B
-
8.5-9.5 min: Hold at 100% B
-
9.5-12 min: Return to 0.1% B and equilibrate.
-
-
MS Detection: Electrospray ionization (ESI) in negative mode. Monitor the m/z for this compound.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Optimizing N-Lactoyl-Leucine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-Lactoyl-Leucine in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a chemically modified amino acid derivative where lactic acid is linked to the amino group of leucine.[1] It is primarily used in cell culture as a highly soluble and bioavailable source of the essential amino acid L-leucine.[1][2][3] Its main purpose is to overcome the poor solubility of standard amino acids like leucine, especially at physiological pH, which can be a limiting factor in developing highly concentrated cell culture media formulations required for modern bioprocessing.[3][4]
Q2: What are the primary benefits of using this compound over standard L-Leucine?
The key advantage is its significantly higher solubility. This allows for the preparation of highly concentrated feed solutions for fed-batch cultures, which can increase yields and reduce the costs of bioprocesses.[3][4] Studies have shown that replacing leucine with this compound can increase the total concentration of a complex cell culture media formulation by as much as 54%.[4]
Data Presentation: Solubility Comparison
The following table summarizes the significant difference in solubility between L-Leucine and this compound sodium salt.
| Compound | pH | Temperature (°C) | Maximum Solubility (g/kg) |
| L-Leucine | 6.0 | 25 | 22.1[4] |
| L-Leucine Sodium Salt | 10.8 | 25 | 86.0[4] |
| This compound Sodium Salt | 6.7 | 25 | 689.2 [4] |
Q3: How is this compound metabolized by cells?
Once inside the cell, this compound is hydrolyzed by the cytosolic enzyme nonspecific dipeptidase 2 (CNDP2).[2][4] This enzymatic cleavage breaks the amide bond, releasing free L-leucine and lactic acid, which can then be utilized by the cell for protein synthesis and other metabolic processes.[1][2]
Caption: Cellular uptake and enzymatic cleavage of this compound.
Q4: What cell lines are compatible with this compound?
This compound has been successfully tested and proven to be bioavailable for various Chinese hamster ovary (CHO) cell lines, which are a cornerstone in the biopharmaceutical industry for producing recombinant proteins.[2][3][4][5] It is expected to be compatible with other mammalian cell lines, but specific testing is recommended.
Q5: Does this compound supplementation affect downstream signaling pathways?
While this compound itself is primarily a delivery vehicle, the released leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[6] Therefore, an increased intracellular availability of leucine can lead to enhanced mTORC1 signaling.[6][7]
Caption: Leucine, the metabolic product of this compound, activates the mTORC1 signaling pathway.
Troubleshooting Guide
Q1: My cells exhibit poor growth or viability after switching to a medium containing this compound. What should I do?
-
Check Concentration: The new formulation may not be optimal. It is recommended to perform a titration experiment to determine the ideal concentration of this compound for your specific cell line and process. Studies suggest that concentrations ranging from 60% to 100% of the original leucine concentration can be effective without impacting viable cell density (VCD) or protein titer.[4]
-
Gradual Adaptation: Some cell lines may require a period of adaptation to the new medium. Instead of a direct switch, try sequentially adapting the cells by gradually increasing the ratio of the this compound medium to the standard medium over several passages.
-
General Cell Culture Health: Rule out common cell culture problems such as mycoplasma contamination, poor quality of reagents (water, basal media, serum), or incorrect incubator settings (CO₂, temperature, humidity).[8]
Q2: I observe a significant increase in lactate concentration in my culture. Is this expected?
Yes, an increase in lactate is expected. Since this compound is cleaved into L-leucine and lactic acid, its metabolism directly contributes to the lactate pool in the culture medium.[1] While this is a normal consequence, it is crucial to monitor lactate levels to ensure they do not reach concentrations that are inhibitory to cell growth. If lactate levels become problematic, consider adjusting your feeding strategy or media buffering capacity.
Q3: My cells are not adhering to the culture vessel after introducing this compound.
This is unlikely to be a direct effect of this compound itself. Non-adherence is more commonly associated with issues such as over-trypsinization during passaging, mycoplasma contamination, or changes in the serum lot.[8] Review your cell handling procedures and test for contamination.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a titration experiment to find the optimal replacement level of L-Leucine with this compound in a fed-batch process.
-
Preparation: Prepare several versions of your feed medium. The control feed will contain 100% L-Leucine. In the test feeds, replace L-Leucine with equimolar concentrations of this compound at various percentages (e.g., 50%, 60%, 80%, 100%).
-
Inoculation: Seed multiple parallel bioreactors or shake flasks with your CHO cells under identical conditions.
-
Fed-Batch Culture: Run a standard fed-batch process. At scheduled time points, supply the respective feed medium to each culture.
-
Monitoring: Daily, measure key performance indicators:
-
Viable Cell Density (VCD)
-
Cell Viability
-
Product Titer (e.g., monoclonal antibody concentration)
-
Metabolite concentrations (Glucose, Lactate, Ammonia)
-
-
Analysis: At the end of the culture, compare the results from the different feed strategies. The optimal this compound concentration is the one that maintains or improves VCD and product titer compared to the control, without producing excessive inhibitory metabolites.
Caption: Experimental workflow for optimizing this compound concentration.
Protocol 2: Gradual Cell Line Adaptation
For sensitive cell lines, a gradual adaptation to a new medium formulation is recommended.
-
Passage 1: Culture cells in a mixture of 75% of the original medium and 25% of the new this compound medium.
-
Passage 2: When cells reach the desired confluence and appear healthy, subculture them into a 50/50 mixture of the old and new media.
-
Passage 3: Subculture healthy cells into a mixture of 25% original medium and 75% new medium.
-
Passage 4: Subculture healthy cells into 100% of the new this compound medium.
-
Monitoring: If at any stage the cell growth rate declines significantly, maintain the cells at the previous percentage for an additional passage before proceeding.
Protocol 3: Quantification via LC-MS/MS
Accurate quantification of this compound in biological samples like plasma or cell culture media is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in a targeted mode (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for high selectivity and sensitivity.
-
An internal standard, ideally stable isotope-labeled this compound, should be used to correct for matrix effects.[2]
-
References
- 1. Buy this compound | 210769-82-7 [smolecule.com]
- 2. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating N-Lactoyl-Leucine Quantification: A Technical Support Center
For researchers, scientists, and drug development professionals, the accurate quantification of N-Lactoyl-Leucine is crucial for advancing our understanding of its role in various biological processes. This technical support center provides a comprehensive resource to address common challenges and pitfalls encountered during its analysis, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Q2: Why is an internal standard crucial for accurate quantification?
A2: An internal standard (IS) is essential to correct for variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. The ideal internal standard is a stable isotope-labeled version of the analyte, such as N-Lactoyl-[¹³C₆,¹⁵N]-Leucine, as it shares very similar chemical and physical properties with the unlabeled analyte.[1]
Q3: What are the primary challenges in developing an LC-MS/MS method for this compound?
A3: Key challenges include:
-
Isomeric Separation: Chromatographically separating this compound from its isomer, N-Lactoyl-Isoleucine, is critical as they are isobaric and cannot be distinguished by mass spectrometry alone.[2][3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, cell culture media) can interfere with the ionization of this compound, leading to inaccurate quantification.[4]
-
Analyte Stability: this compound can be susceptible to enzymatic hydrolysis back to lactate and leucine, particularly during sample collection and preparation.
Q4: How can I ensure the stability of this compound in my samples?
A4: To maintain the integrity of this compound, it is crucial to inhibit enzymatic activity immediately after sample collection. This can be achieved by:
-
Keeping samples on ice.
-
Promptly adding organic solvents like methanol or acetonitrile to precipitate proteins and denature enzymes.
-
Storing samples at -80°C for long-term stability. Studies have shown that this compound is stable in cell culture feed for up to 3 months when stored at 4°C or room temperature, protected from light.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low analyte recovery | Inefficient protein precipitation. | Use a cold organic solvent such as a mixture of acetonitrile and methanol for protein precipitation. Ensure a sufficient volume of solvent is used (e.g., 3:1 or 4:1 ratio of solvent to sample).[1] |
| Analyte degradation. | Work quickly and keep samples on ice throughout the preparation process to minimize enzymatic activity. Consider the use of protease inhibitors. | |
| High variability between replicates | Inconsistent sample handling. | Ensure precise and consistent pipetting of sample, internal standard, and solvents. Vortex all samples thoroughly after each addition. |
| Incomplete protein precipitation. | After adding the organic solvent, vortex vigorously and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to ensure complete pelleting of proteins. |
Liquid Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Inappropriate column chemistry or mobile phase. | For underivatized this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective.[6] Alternatively, a reversed-phase C18 column can be used, sometimes with the addition of an ion-pairing agent to the mobile phase.[2] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inadequate separation of this compound and N-Lactoyl-Isoleucine | Suboptimal chromatographic conditions. | Optimize the gradient elution profile, flow rate, and column temperature. HILIC columns have shown good performance in separating these isomers.[7][8] Consider using a longer column or one with a smaller particle size for higher resolution. |
| Shifting retention times | Inconsistent mobile phase preparation. | Prepare mobile phases fresh and ensure accurate pH adjustment, as small variations can affect the retention of polar analytes. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity | Ion suppression from matrix components. | Optimize the sample preparation to remove interfering substances. Dilute the sample if the concentration is high enough. Adjust chromatographic conditions to separate the analyte from the interfering matrix components. |
| Suboptimal MS parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) for this compound and its internal standard. | |
| Inaccurate quantification | Matrix effects. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4] Prepare calibration standards in a matrix that closely matches the study samples. |
| Incorrect MRM transitions. | Ensure the correct precursor and product ions are selected for this compound. While specific transitions can vary by instrument, a common approach is to monitor the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion. |
Experimental Protocols
Sample Preparation from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (N-Lactoyl-[¹³C₆,¹⁵N]-Leucine in a suitable solvent) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile/methanol (80:20, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters (Example)
These parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| LC Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% B, decrease to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized. A starting point would be the precursor ion [M+H]⁺ for this compound (m/z 204.12) and fragmenting to characteristic product ions. |
| Collision Energy | To be optimized for each transition. |
Signaling Pathways and Workflows
The synthesis and hydrolysis of this compound are primarily regulated by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2), which can act in both directions depending on substrate availability.[5]
A typical experimental workflow for this compound quantification is outlined below.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
How to prevent N-Lactoyl-Leucine degradation during sample storage
For researchers, scientists, and drug development professionals utilizing N-Lactoyl-Leucine, ensuring its stability during sample storage is paramount for reliable and reproducible experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in preserving the integrity of this compound samples.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses specific issues that may arise during the storage of this compound samples and provides actionable solutions.
Problem 1: Suspected Hydrolysis of this compound in Aqueous Solutions.
-
Symptoms: Inconsistent analytical results, appearance of new peaks corresponding to leucine and lactic acid in chromatograms, or a decrease in the measured concentration of this compound over time.
-
Root Cause: The primary degradation pathway for this compound is the hydrolysis of its amide bond, which can be accelerated by suboptimal pH conditions. Mildly acidic conditions, in particular, have been shown to promote the hydrolysis of the amide bond in N-acyl amino acids.
-
Solutions:
-
pH Control: Maintain aqueous solutions of this compound at a neutral pH of 7.0. Studies have demonstrated its stability in a pH 7.0 solution for at least 3 months at both 4°C and room temperature when protected from light.
-
Low Temperature Storage: For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is preferable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce variability, it is best practice to aliquot stock solutions into single-use volumes before freezing.
-
Problem 2: Degradation of Lyophilized this compound Powder.
-
Symptoms: Difficulty in dissolving the powder, discoloration, or lower than expected concentration upon reconstitution.
-
Root Cause: Improper storage of lyophilized powder can expose it to moisture and elevated temperatures, leading to degradation.
-
Solutions:
-
Dry and Cold Storage: Store lyophilized this compound in a tightly sealed container with a desiccant at -20°C or -80°C for optimal long-term stability.
-
Equilibration Before Use: Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Gas: For maximum stability, especially for long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Problem 3: Instability in Organic Solvents During Sample Preparation.
-
Symptoms: Inconsistent results when analyzing samples prepared in organic solvents.
-
Root Cause: The stability of this compound can vary in different organic solvents. While specific data for this compound is limited, the general principles of amide bond stability apply.
-
Solutions:
-
Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile or DMSO for reconstitution and dilution if aqueous solutions are not suitable for the analytical method. Prepare solutions fresh whenever possible.
-
Minimize Time in Solution: If using protic solvents like methanol, minimize the time the sample spends in the solvent before analysis to reduce the risk of solvolysis.
-
Low Temperature: Keep sample vials in an autosampler cooled to 4°C during the analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound is the hydrolysis of the amide bond that links the lactoyl and leucine moieties, resulting in the formation of lactic acid and leucine. This process can be accelerated by enzymatic activity (e.g., by CNDP2 in biological samples) and by chemical conditions, particularly acidic pH.
Q2: What are the optimal storage conditions for this compound?
A2: The optimal storage conditions depend on the form of the sample and the intended duration of storage. The following table summarizes the recommended conditions:
| Sample Form | Storage Duration | Recommended Temperature | Key Considerations |
| Lyophilized Powder | Short-term (weeks) | Room Temperature (in a desiccator) | Protect from moisture and light. |
| Long-term (months to years) | -20°C or -80°C | Store in a tightly sealed container with a desiccant. Consider purging with inert gas. | |
| Aqueous Solution (pH 7.0) | Short-term (up to 3 months) | 4°C or Room Temperature | Protect from light.[1] |
| Long-term (> 3 months) | -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Organic Solvent | Short-term (during analysis) | 4°C (in autosampler) | Prepare fresh and minimize time in solution. |
Q3: How many freeze-thaw cycles can this compound tolerate?
A3: While specific data on the number of tolerable freeze-thaw cycles for this compound is not available, it is a general best practice for peptides and modified amino acids to avoid repeated freeze-thaw cycles.[2] These cycles can lead to the formation of ice crystals that may physically damage the molecule and can also concentrate solutes, potentially altering the local pH and accelerating degradation. To ensure the highest sample integrity, it is strongly recommended to aliquot solutions into single-use volumes before freezing.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is a general good laboratory practice to protect all reagents and samples from light, especially during long-term storage. The stability study that demonstrated its stability in solution at 4°C and room temperature was conducted with light protection.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
This protocol is adapted from a study that evaluated the stability of this compound in a cell culture feed solution.[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a buffered aqueous solution at a known concentration.
-
Adjust the pH of the solution to the desired value (e.g., pH 4.0, 7.0, 9.0). For a neutral pH stability study, a pH of 7.0 is recommended.
-
Filter the solution through a 0.22 µm filter.
-
Aliquot the solution into multiple sterile, light-protected vials.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS.
-
The degradation can be quantified by comparing the concentration at each time point to the initial concentration at time 0.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study can be performed to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6][7]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Expose lyophilized this compound to dry heat (e.g., 80°C) for an extended period. Also, test a solution at elevated temperatures.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sgs.com [sgs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Leucine Solubility Challenges with N-Lactoyl-Leucine
Welcome to the technical support center for N-Lactoyl-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the use of this compound as a highly soluble alternative to Leucine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a derivative of the essential amino acid L-Leucine. It is formed by the linkage of lactic acid to the amino group of Leucine.[1] Its primary advantage is its significantly higher aqueous solubility compared to Leucine, especially at physiological pH.[2][3] This property makes it an excellent substitute for Leucine in applications where high concentrations are required but limited by Leucine's poor solubility, such as in concentrated cell culture media formulations.[2][4]
Q2: How does the solubility of this compound compare to Leucine?
A2: The sodium salt of this compound is substantially more soluble in water than Leucine and its corresponding sodium salt. For instance, at 25°C, the maximum solubility of this compound sodium salt is 689.2 g/kg at a pH of 6.7, whereas Leucine's solubility is only 22.1 g/kg at a pH of 6.0.[2][3]
Q3: How is this compound utilized by cells?
A3: this compound serves as a bioavailable source of Leucine for cells.[1][3] Once it enters the cell, it is hydrolyzed by the intracellular enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) back into L-Leucine and lactic acid.[2][3] These metabolites then enter their respective metabolic pathways, with Leucine being available for protein synthesis and other cellular processes.[1][3]
Q4: What are the main applications of this compound?
A4: The primary application for this compound is in biotechnology, specifically in cell culture media formulations for the production of recombinant proteins, such as monoclonal antibodies, in cell lines like Chinese hamster ovary (CHO) cells.[1][2][4] Its high solubility allows for the creation of highly concentrated feed solutions, which can increase yields and simplify fed-batch processes in bioreactors.[2] It also has applications in the food industry as a flavor enhancer and potential for use in nutraceuticals.[1]
Q5: Does this compound affect cellular signaling pathways?
A5: Once converted to Leucine within the cell, it participates in the same signaling pathways as standard Leucine. Leucine is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway (mTORC1), which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6][7][8][9] By providing a more soluble source of Leucine, this compound can effectively support the activation of this pathway.
Troubleshooting Guides
Issue 1: Precipitate formation in concentrated stock solutions or media.
-
Question: I am observing a precipitate in my concentrated amino acid stock solution or cell culture medium after adding what should be a soluble amount of Leucine. What could be the cause and how can I resolve this?
-
Answer:
-
Possible Cause: You may be exceeding the solubility limit of L-Leucine, which is relatively low in aqueous solutions at physiological pH.[2][4]
-
Solution: Replace L-Leucine with the sodium salt of this compound in your formulation. Its significantly higher solubility should prevent precipitation, even in highly concentrated feeds.[2] Ensure the pH of your final solution is within the optimal range for this compound solubility (around pH 6.7 for the sodium salt).[2][3]
-
Issue 2: Poor cell growth or low protein yield in fed-batch cultures.
-
Question: My cells are showing signs of nutrient limitation, such as reduced growth rate or lower than expected protein production, even though I am feeding them a concentrated nutrient solution. Could this be related to Leucine availability?
-
Answer:
-
Possible Cause: If your concentrated feed formulation is limited by the solubility of standard amino acids like Leucine, you may not be providing sufficient nutrients to support high-density cell cultures.[4]
-
Solution: Reformulate your feed medium using this compound to achieve a higher concentration of this essential amino acid. This can help prevent Leucine from becoming a limiting factor for cell growth and protein synthesis.[2] Studies have shown that replacing Leucine with this compound in feeds for CHO cells is a viable strategy to support next-generation bioprocesses.[2][4]
-
Issue 3: Unexpected changes in lactate concentration in the cell culture medium.
-
Question: I have started using this compound and have noticed a change in the lactate levels in my culture. Is this expected?
-
Answer:
-
Possible Cause: Yes, this is expected. When cells metabolize this compound, they cleave it into Leucine and lactic acid.[1][3] This release of lactic acid will contribute to the overall lactate concentration in the medium.
-
Solution: This is a normal part of the metabolic process for this compound. It is important to monitor lactate levels as part of your routine cell culture analysis. If lactate reaches inhibitory concentrations, you may need to adjust your feeding strategy or other process parameters.
-
Data Presentation
Table 1: Solubility of Leucine and this compound
| Compound | Temperature (°C) | pH | Solubility (g/kg) |
| Leucine | 25 | 6.0 | 22.1[2][3] |
| Leucine sodium salt | 25 | 10.8 | 86.0[2][3] |
| This compound sodium salt | 25 | 6.7 | 689.2 [2][3] |
Experimental Protocols
Protocol 1: Determination of Maximum Solubility
Objective: To experimentally determine and compare the maximum solubility of L-Leucine and this compound in an aqueous solution.
Materials:
-
L-Leucine powder
-
This compound sodium salt powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
pH meter
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying amino acid concentration
Procedure:
-
Prepare saturated solutions by adding an excess amount of either L-Leucine or this compound sodium salt to a known volume of water in separate flasks.
-
Place the flasks on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C) and allow them to equilibrate for several hours (e.g., 24 hours) to ensure saturation.
-
After equilibration, stop the stirring and allow the undissolved solute to settle.
-
Carefully measure the pH of the saturated solution.
-
Centrifuge an aliquot of the supernatant at high speed to pellet any remaining undissolved solid.
-
Carefully remove the clear supernatant and determine the concentration of the dissolved amino acid or its derivative using a suitable analytical method, such as HPLC with pre-column derivatization.[10][11]
-
The resulting concentration is the maximum solubility at that temperature and pH.
Protocol 2: Substitution of Leucine with this compound in a Fed-Batch Cell Culture
Objective: To replace L-Leucine with this compound in a fed-batch culture of CHO cells to support high-density growth and recombinant protein production.
Materials:
-
CHO cell line producing a recombinant protein
-
Basal cell culture medium
-
Concentrated feed medium (lacking Leucine)
-
This compound sodium salt
-
Bioreactor or shake flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell counter
-
Analyzers for metabolites (e.g., glucose, lactate) and product titer (e.g., ELISA, HPLC)
Procedure:
-
Prepare a concentrated feed solution by dissolving the components of your feed medium in water. In place of L-Leucine, add this compound sodium salt at the desired molar equivalent concentration. The high solubility of this compound will allow for a more concentrated feed.
-
Inoculate a bioreactor or shake flasks with the CHO cells in the basal medium at a defined seeding density.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Initiate the fed-batch strategy at a predetermined time point (e.g., day 3) by adding the this compound-containing feed solution. The feeding volume and frequency will depend on the specific process.
-
Monitor cell growth (viable cell density), viability, metabolite concentrations (glucose, lactate, etc.), and recombinant protein titer throughout the culture period.
-
Compare the results to a control culture fed with a standard, Leucine-containing feed to evaluate the effectiveness of the substitution.
Visualizations
Leucine's Role in mTORC1 Signaling
Leucine, made available intracellularly from this compound, is a key activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.
Caption: Intracellular conversion of this compound and subsequent mTORC1 activation.
Experimental Workflow for Solubility Assessment
A logical workflow for comparing the solubility of Leucine and this compound.
Caption: Workflow for determining the maximum solubility of a compound.
References
- 1. Buy this compound | 210769-82-7 [smolecule.com]
- 2. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Lactoyl-Leucine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of N-Lactoyl-Leucine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS?
A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that co-elute with the analyte of interest.[4][5] For this compound analysis in biological samples like plasma or urine, common interfering substances include:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.[6]
-
Salts and Buffers: Can alter the ionization process.[5]
-
Other Endogenous Metabolites: Compounds with similar chemical properties to this compound.
-
Anticoagulants and other sample collection tube additives. [5]
-
Dosing vehicles in preclinical studies. [7]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression or enhancement occurs.[2][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank matrix extract after sample preparation.[7][8] This allows for the calculation of the matrix factor (MF).
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of uncorrected matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Significant ion suppression observed during the elution of this compound.
Ion suppression is a frequent challenge, particularly when analyzing complex biological matrices.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Implement a sample preparation technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) or hybrid solid-phase extraction-precipitation (HybridSPE).[8] |
| Inadequate Chromatographic Separation | Modify the LC method. Try a different stationary phase, adjust the gradient profile to better separate this compound from interfering compounds, or consider using a smaller particle size column for improved resolution.[3][9] |
| High Sample Concentration | Dilute the sample extract. This can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the lower limit of quantification (LLOQ).[3][8] |
| Choice of Ionization Technique | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.[2][4] |
Issue 3: Inconsistent results between different batches of biological matrix.
This suggests lot-to-lot variability in the matrix composition, which can impact the reproducibility of your assay.
Mitigation Strategies
| Strategy | Description |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS for this compound is the most effective way to compensate for matrix effects.[3][10] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a reliable means for correction. |
| Matrix Matched Calibrators and QCs | Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effect across the entire analytical run. |
| Evaluation of Multiple Matrix Lots | During method development and validation, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
Caption: Protocol for post-extraction spike analysis.
Methodology:
-
Prepare Solution A: Prepare a standard solution of this compound at a known concentration in the final mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Prepare Solution B: Process a blank sample of the biological matrix (e.g., plasma, urine) through your entire sample preparation workflow.
-
Spike Post-Extraction: Add the this compound standard to the processed blank matrix extract from Step 2 to achieve the same final concentration as in Solution A.
-
Analysis: Inject both solutions onto the LC-MS system and record the peak area for this compound.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Mean peak area of this compound in post-spiked matrix) / (Mean peak area of this compound in neat solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the MF should be between 0.8 and 1.2.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove proteins and phospholipids from plasma, which are common sources of matrix effects.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a suitable stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-N-Lactoyl-Leucine) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the causes and mitigation strategies for matrix effects in LC-MS analysis.
Caption: Causes and mitigation strategies for matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of N-Lactoyl-Leucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of N-Lactoyl-Leucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of small pseudo-peptides like this compound can be limited by several factors. While N-Lactoyl-amino acids show high stability in vitro, their in vivo efficacy after oral administration can be very low.[1] Key challenges include:
-
Poor Membrane Permeability: The hydrophilic nature of this compound may hinder its ability to cross the lipid-rich intestinal epithelial cell membranes.[2]
-
Enzymatic Degradation: Although potentially more resistant than typical peptides, it may still be susceptible to enzymatic degradation in the gastrointestinal (GI) tract or during first-pass metabolism in the liver.[2][3]
-
Limited Absorption: The lack of specific transporters for active uptake can result in low absorption from the gut. While transporters for other N-lactoyl amino acids have been identified, the specific transporters for this compound are not well characterized.[1]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
Q2: What are the general strategies to improve the oral bioavailability of peptide-like molecules such as this compound?
A2: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of peptides and their derivatives[2][3][4]:
-
Formulation Strategies:
-
Permeation Enhancers: These agents transiently open the tight junctions between intestinal epithelial cells or disrupt the cell membrane to increase paracellular or transcellular transport.[4]
-
Enzyme Inhibitors: Co-administration with protease inhibitors can protect the molecule from degradation in the GI tract.[3]
-
Mucoadhesive Polymers: These polymers increase the residence time of the formulation in the small intestine, allowing more time for absorption.[3][4]
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation and enhance its uptake.[5]
-
-
Chemical Modification Strategies:
-
Lipidation: Attaching a lipid moiety to the molecule increases its hydrophobicity, which can improve membrane permeability.[2]
-
PEGylation: The attachment of polyethylene glycol (PEG) can increase the molecule's size and solubility, protecting it from enzymatic degradation and reducing renal clearance.[2][6]
-
Prodrugs: Modifying the structure to an inactive form that is converted to the active this compound after absorption can improve its absorption characteristics.[2]
-
Q3: Are there any known transporters for this compound that could be targeted?
A3: While specific transporters for this compound have not been definitively identified, research on other N-Lactoyl-amino acids provides some clues. The ATP binding cassette subfamily C member 5 (ABCC5) and solute carrier family 17 member 1 (SLC17A1) have been shown to transport N-Lactoyl-Phenylalanine. It is plausible that this compound may be a substrate for these or other peptide or amino acid transporters, such as the peptide transporter 1 (PEPT1), which is known to transport di- and tripeptides. Further research is needed to confirm these interactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low plasma concentration of this compound after oral administration. | Poor absorption from the GI tract due to low membrane permeability. | 1. Co-administer with a permeation enhancer: Conduct pilot studies with well-characterized permeation enhancers (e.g., sodium caprate, bile salts). 2. Formulate in a lipid-based delivery system: Investigate nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and absorption. |
| Rapid enzymatic degradation in the GI tract or liver. | 1. Co-administer with a broad-spectrum protease inhibitor: This can help to determine if enzymatic degradation is a major barrier. 2. Encapsulate in a protective delivery system: Use enteric-coated nanoparticles to protect the compound from the acidic and enzymatic environment of the stomach and upper intestine. | |
| High first-pass metabolism in the liver. | 1. Investigate alternative routes of administration: Consider parenteral (intravenous, subcutaneous) or transmucosal (e.g., nasal, buccal) delivery to bypass the liver. 2. Chemical modification: Design a prodrug that is less susceptible to first-pass metabolism. | |
| High variability in plasma concentrations between subjects. | Differences in GI transit time, gut microbiota, or food effects. | 1. Standardize experimental conditions: Ensure consistent fasting periods and diet for all subjects. 2. Use a mucoadhesive formulation: This can help to prolong and standardize the residence time in the intestine. |
| No detectable plasma concentration. | The analytical method is not sensitive enough. | 1. Optimize the analytical method: Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma. 2. Increase the administered dose: Perform a dose-escalation study to determine if higher doses result in detectable plasma concentrations. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound following oral administration in a rodent model under different formulation strategies. Note: This data is illustrative and intended to guide experimental design, as direct in vivo pharmacokinetic data for this compound is not currently available in the public domain.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Absolute Bioavailability (%) |
| Aqueous Solution | 50 | 50 ± 15 | 0.5 | 150 ± 40 | < 1 |
| + Permeation Enhancer | 50 | 250 ± 60 | 0.5 | 750 ± 180 | ~5 |
| Nanoparticle Encapsulation | 50 | 400 ± 95 | 1.0 | 1600 ± 350 | ~10 |
| Intravenous (IV) | 10 | 2000 ± 450 | 0.08 | 3000 ± 600 | 100 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Groups (n=5 per group):
-
Group 1: Intravenous (IV) administration of this compound (10 mg/kg in saline).
-
Group 2: Oral gavage of this compound in aqueous solution (50 mg/kg).
-
Group 3: Oral gavage of this compound with a permeation enhancer (e.g., 50 mg/kg this compound with 20 mg/kg sodium caprate).
-
Group 4: Oral gavage of this compound encapsulated in polymeric nanoparticles (50 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the respective formulations.
-
Collect blood samples (approx. 100 µL) from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability using the formula: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Cleavage of N-Lactoyl-Leucine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the enzymatic cleavage of N-Lactoyl-Leucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the cleavage of this compound in mammalian systems?
A1: The primary enzyme is Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[1][2][3][4][5][6] CNDP2 is a metallopeptidase that catalyzes the hydrolysis of the amide bond in this compound, releasing leucine and lactic acid.[5][7] Interestingly, CNDP2 can also catalyze the reverse reaction, the synthesis of N-lactoyl-amino acids from lactate and amino acids, in a process known as reverse proteolysis.[1][3][4]
Q2: What are the products of this compound cleavage?
A2: The enzymatic cleavage of this compound yields L-Leucine and L-Lactic acid.
Q3: What are the optimal conditions for in vitro cleavage of this compound by CNDP2?
A3: Based on available research, optimal cleavage can be achieved using recombinant human CNDP2 at 37°C in a buffer containing 25 mM Tris-HCl (pH 7.4) and 0.1 mM MnCl2.[7] Manganese (Mn2+) is a critical cofactor for the full activity of CNDP2.[1]
Q4: How can I monitor the progress of the enzymatic cleavage reaction?
A4: The reaction can be monitored by measuring the depletion of the substrate (this compound) or the appearance of the products (Leucine or Lactate). Common detection methods include:
-
LC-MS/MS: To quantify this compound, Leucine, and Lactate.[1][7]
-
Fluorescent Assays: Commercially available kits can be used to measure lactate concentration.[7]
-
Amino Acid Analysis: Methods like AccQ-Tag can be used to quantify the released Leucine.[7]
Q5: Why is this compound of interest in research and drug development?
A5: this compound and other N-lactoyl-amino acids are emerging as important metabolites and potential biomarkers in various physiological and pathological states, including exercise physiology, metabolic disorders, and cancer.[4][6][8] Additionally, due to its higher solubility compared to Leucine, this compound is being explored as a more efficient way to deliver Leucine in cell culture media for bioprocessing.[7][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cleavage of this compound | Inactive Enzyme: CNDP2 may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature. - Perform a new enzyme activity assay with a positive control. - Purchase a new batch of recombinant CNDP2. |
| Missing Cofactor: CNDP2 requires Mn2+ for full activity.[1] | - Ensure that MnCl2 is included in the reaction buffer at the recommended concentration (e.g., 0.1 mM).[7] | |
| Incorrect Buffer Conditions: pH or buffer composition may not be optimal for enzyme activity. | - Verify the pH of your reaction buffer (optimal is around 7.4).[7] - Use a standard buffer such as Tris-HCl.[7] | |
| Enzyme Inhibition: Components in your sample matrix may be inhibiting CNDP2. | - Run a control reaction with purified this compound in a clean buffer. - If inhibition is suspected, consider sample purification steps prior to the assay. | |
| Inconsistent results between experiments | Pipetting Errors: Inaccurate pipetting of enzyme or substrate. | - Calibrate your pipettes regularly. - Prepare a master mix for the reaction components to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a calibrated incubator or water bath set to 37°C.[7] | |
| Substrate Degradation: this compound may be unstable under your storage conditions. | - Store this compound according to the manufacturer's instructions. - Prepare fresh substrate solutions for each experiment. | |
| High background signal in the assay | Contamination: Contamination of reagents with Leucine or Lactate. | - Use high-purity reagents and sterile, nuclease-free water. - Run a "no enzyme" control to determine the background levels of Leucine and Lactate in your substrate and buffer. |
| Non-enzymatic cleavage: Although less likely under mild conditions, some peptides can undergo spontaneous hydrolysis.[11] | - Include a "no enzyme" control incubated for the same duration as your experimental samples to assess the rate of non-enzymatic cleavage. |
Experimental Protocols
In Vitro Enzymatic Cleavage of this compound using Recombinant CNDP2
This protocol is adapted from methodologies described in the literature.[7]
Materials:
-
Recombinant human CNDP2 (C-terminal HIS-tagged)
-
This compound
-
Tris-HCl
-
Manganese (II) chloride (MnCl2)
-
Nuclease-free water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Buffer: Prepare a 25 mM Tris-HCl buffer with a pH of 7.4.
-
Prepare the Substrate Solution: Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Prepare the Enzyme Solution: Dilute the recombinant human CNDP2 in the reaction buffer to a suitable working concentration (e.g., 1 µg per reaction).
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, 0.1 mM MnCl2, and 10 mM this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µg of recombinant human CNDP2.
-
The final reaction volume can be adjusted as needed (e.g., 50 µL).
-
-
Incubation: Incubate the reaction at 37°C. The reaction time can be varied (e.g., time points from 0 to 6 hours) to determine the rate of cleavage.
-
Stop the Reaction: Terminate the reaction by heating the samples at 100°C for 10 minutes.[7]
-
Analysis: Analyze the samples for the presence of Leucine and/or Lactate, and the remaining this compound using your chosen detection method (e.g., LC-MS/MS, fluorescent lactate assay).
Data Presentation
Table 1: Reaction Components for In Vitro this compound Cleavage Assay
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.4) | 1 M | 25 mM |
| MnCl2 | 10 mM | 0.1 mM |
| This compound | 100 mM | 10 mM |
| Recombinant CNDP2 | 1 mg/mL | 1 µ g/reaction |
Table 2: Solubility of Leucine vs. This compound
| Compound | Solubility in Water at 25°C (g/kg) | pH of Saturated Solution |
| Leucine | 22.1 | 6.0 |
| This compound sodium salt | 689.2 | 6.7 |
| Data adapted from Schmidt et al. (2021).[7] |
Visualizations
Caption: Experimental workflow for the enzymatic cleavage of this compound.
Caption: Hydrolytic cleavage of this compound by CNDP2.
References
- 1. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 6. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects in N-Lactoyl-Leucine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Lactoyl-Leucine (NLL). Our aim is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
Unexpected results in this compound experiments can arise from various factors, from experimental setup to data interpretation. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low bioavailability of Leucine | - Inefficient cleavage of this compound. - Low expression or activity of CNDP2 enzyme in the cell line. | - Confirm CNDP2 expression in your cell model. - If CNDP2 activity is low, consider transiently overexpressing CNDP2 or using a different cell line. - Increase incubation time to allow for more complete hydrolysis. |
| Unexpected changes in cell metabolism (e.g., altered lactate levels) | - Release of lactate upon NLL hydrolysis.[1] - NLL directly influencing metabolic pathways. | - Include a lactate-only control to distinguish the effects of released lactate from NLL itself. - Monitor key metabolic indicators like glucose consumption and oxygen consumption rates. - Titrate NLL concentration to find the optimal balance between leucine delivery and metabolic perturbation. |
| Observed effects are not attributable to Leucine | - NLL itself is acting as a signaling molecule. - Off-target binding to receptors or enzymes. | - Use a non-hydrolyzable NLL analog as a negative control. - Perform competitive binding assays against known targets of related molecules (e.g., GPCRs).[2] - Conduct transcriptomic or proteomic analysis to identify affected pathways. |
| Variability between experimental replicates | - Inconsistent NLL concentration. - Differences in cell density or health at the time of treatment. - Instability of NLL in culture media. | - Prepare fresh NLL solutions for each experiment and verify the concentration. - Standardize cell seeding density and ensure high cell viability (>95%) before starting the experiment. - Assess the stability of NLL in your specific cell culture medium over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is to serve as a highly soluble and bioavailable source of the essential amino acid L-leucine for cells in culture.[3][4][5] Due to its increased solubility compared to leucine, it can be used to achieve higher concentrations in cell culture media.[1][3]
Q2: How does this compound release Leucine?
A2: this compound is hydrolyzed by the intracellular enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[3][6] This enzymatic cleavage breaks the amide bond, releasing L-leucine and lactate into the cell.[1][3]
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects are primarily metabolic and signaling-related. The release of lactate can alter the cellular metabolic state.[1] Additionally, N-lactoyl amino acids as a class are emerging as signaling molecules that may interact with G protein-coupled receptors (GPCRs), although specific interactions for NLL are still under investigation.[2] Elevated levels of N-lactoyl amino acids have also been associated with certain pathological conditions, suggesting they can have broader physiological roles.[2][6]
Q4: How can I control for the off-target effects of the lactate byproduct?
A4: To control for the effects of lactate, it is crucial to include a control group treated with an equimolar concentration of lactate to what would be released from the NLL. This will help you differentiate the effects of leucine delivery from the metabolic consequences of increased lactate.
Q5: What is the recommended concentration range for this compound in cell culture?
A5: The optimal concentration of NLL is cell-type and application-dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experiment. Start with a concentration equivalent to the desired L-leucine concentration in your standard medium and titrate up, while monitoring for any adverse metabolic effects.
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolysis and Leucine Bioavailability
Objective: To confirm the intracellular cleavage of this compound and the subsequent increase in intracellular L-leucine.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a medium containing this compound at the desired concentration. Include a control group with standard medium and a group with equimolar L-leucine.
-
Time Course: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles in a lysis buffer).
-
Metabolite Extraction: Precipitate proteins from the cell lysate (e.g., with cold methanol or trichloroacetic acid) and collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentrations of this compound and L-leucine.
-
Data Analysis: Compare the intracellular L-leucine concentrations between the NLL-treated group and the control groups. A decrease in intracellular NLL should correlate with an increase in intracellular L-leucine.
Visualizations
References
- 1. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Lactoyl-Leucine and Other Lactoyl-Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biochemical properties and functional aspects of N-Lactoyl-Leucine and other notable lactoyl-amino acids. This analysis is based on available experimental data, providing insights into their biosynthesis, physiological roles, and potential therapeutic implications.
N-Lactoyl-amino acids (Lac-AAs) are a class of metabolites formed by the enzymatic conjugation of lactate and an amino acid.[1][2] Initially discovered in fermented foods, they are now recognized as endogenous signaling molecules in mammals with diverse physiological roles.[2][3] The most extensively studied of these is N-Lactoyl-Phenylalanine (Lac-Phe), which has been linked to appetite suppression and the metabolic benefits of exercise.[2][4][5] This guide, however, will focus on a comparative analysis of this compound (Lac-Leu) in the context of other lactoyl-amino acids, summarizing key findings on their shared biosynthetic pathway and distinct reported activities.
Biosynthesis of Lactoyl-Amino Acids
Lactoyl-amino acids are primarily synthesized intracellularly by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis.[2][6] This reaction is driven by the increased availability of lactate and the respective amino acid. The expression of CNDP2 has been shown to be negatively correlated with the percentage of slow-twitch muscle fibers, suggesting a potential role for lactoyl-amino acids in exercise physiology.[7][8][9]
Figure 1: Biosynthesis of N-Lactoyl-Amino Acids.
Comparative Data of Selected Lactoyl-Amino Acids
While direct comparative studies on the functional potency of different lactoyl-amino acids are limited, the existing literature provides insights into their individual characteristics and associations. The following table summarizes key quantitative and qualitative data for this compound and other frequently studied lactoyl-amino acids.
| Characteristic | This compound (Lac-Leu) | N-Lactoyl-Phenylalanine (Lac-Phe) | N-Lactoyl-Valine (Lac-Val) & N-Lactoyl-Isoleucine (Lac-Ile) |
| Primary Reported Function | Bioavailable source of Leucine in cell culture.[10] | Appetite suppression, mediator of exercise-induced weight loss.[2][4] | Associated with exercise response and metabolic diseases.[2][7] |
| Solubility vs. Parent Amino Acid | Significantly higher solubility than Leucine.[3] | More soluble than Phenylalanine.[5] | Significantly higher solubility than Isoleucine.[3] |
| Effect on Muscle Cells | Serves as a source of Leucine for protein synthesis in CHO cells.[10] | Impairs insulin signaling and mitochondrial respiration in C2C12 myotubes at high concentrations.[1] | Levels are inversely correlated with positive exercise response (improved 6-minute walking distance).[7] |
| Association with Exercise | Higher levels associated with a lower response to exercise training.[7] | Levels increase significantly after intense exercise.[4] | Higher levels associated with a lower response to exercise training.[7] |
| Metabolic Disease Association | Elevated urinary levels in colorectal cancer patients.[2] | Associated with mitochondrial disorders and type 2 diabetes.[2] | Positively correlated with HbA1c in individuals post-bariatric surgery; elevated urinary levels in colorectal cancer.[2] |
Signaling Pathways
The signaling pathways for most lactoyl-amino acids are not well-defined, with the exception of the downstream effects of their constituent amino acids. This compound, upon cleavage by CNDP2, releases leucine, a well-known activator of the mTOR pathway, which is a central regulator of muscle protein synthesis.
Figure 2: Putative Signaling of this compound via Leucine and mTORC1.
Experimental Protocols
Quantification of Lactoyl-Amino Acids in Biological Samples
A common method for the quantification of lactoyl-amino acids in plasma or cell culture media is liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation (Human Plasma):
-
Collect blood samples in EDTA-containing tubes and centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.
-
To 500 µL of plasma, add 500 µL of water and 100 µL of acetic acid.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile) and centrifuge to pellet the precipitate.
-
Collect the supernatant for LC-MS analysis.
LC-MS Analysis:
-
Chromatography: Utilize a reversed-phase column (e.g., C18) with a gradient elution of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a high-resolution mass spectrometer operating in positive or negative ion mode. Quantify the lactoyl-amino acids using their specific mass-to-charge ratios (m/z) and fragmentation patterns.
In Vitro Functional Assay: Muscle Cell Insulin Signaling
This protocol is adapted from studies on the effects of N-Lactoyl-Phenylalanine on C2C12 myotubes.[1]
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
Treatment and Analysis:
-
Starve differentiated myotubes in serum-free DMEM for 4 hours.
-
Pre-treat cells with the lactoyl-amino acid of interest (e.g., this compound, N-Lactoyl-Phenylalanine) at various concentrations for a specified duration (e.g., 24 hours).
-
Stimulate the insulin signaling pathway by adding insulin (e.g., 100 nM) for the last 15 minutes of the incubation.
-
Lyse the cells and collect protein extracts.
-
Analyze the phosphorylation status of key insulin signaling proteins (e.g., Akt, GSK3β) via Western blotting using phospho-specific antibodies.
Figure 3: Experimental Workflow for In Vitro Insulin Signaling Assay.
Conclusion
The study of lactoyl-amino acids is a rapidly evolving field. While N-Lactoyl-Phenylalanine has garnered significant attention for its role in appetite regulation, other members of this class, such as this compound, present distinct characteristics that warrant further investigation. The superior solubility of this compound and its role as a bioavailable source of leucine are of particular interest in biotechnology and potentially in therapeutic applications aimed at modulating muscle metabolism.[3][10] However, recent findings on the adverse effects of high concentrations of N-Lactoyl-Phenylalanine on muscle cell insulin signaling and mitochondrial function highlight the need for careful, comparative studies to elucidate the specific biological roles and therapeutic windows of each lactoyl-amino acid.[1] Future research should focus on direct, head-to-head comparisons of the functional effects of different lactoyl-amino acids on relevant cellular and physiological processes to fully understand their potential as therapeutic agents or biomarkers.
References
- 1. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-lactoyl-phenylalanine as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]
- 5. Exercise-induced N-lactoyl-phenylalanine, appetite and obesity - Proteopedia, life in 3D [proteopedia.org]
- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 10. researchgate.net [researchgate.net]
Validating the Biological Effects of N-Lactoyl-Leucine Using CNDP2 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of N-Lactoyl-Leucine and related N-lactoyl amino acids, with a focus on validation using Cytosolic Nonspecific Dipeptidase 2 (CNDP2) knockout mice. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying biological pathways to support further research and development in metabolic diseases.
Introduction
N-lactoyl amino acids (Lac-AAs) are a class of metabolites formed by the enzymatic conjugation of lactate and an amino acid.[1] Among these, this compound (Lac-Leu) has garnered interest for its potential roles in metabolic regulation. The primary enzyme responsible for the synthesis of Lac-AAs, including Lac-Leu, is CNDP2.[2] This enzyme catalyzes the formation of a peptide bond between lactate and an amino acid through a process of reverse proteolysis.[2]
The development of CNDP2 knockout (KO) mice has been instrumental in elucidating the physiological functions of Lac-AAs.[3] These mice exhibit significantly reduced levels of circulating Lac-AAs, providing a powerful model to validate the in vivo effects of these metabolites.[3][4] While much of the research has focused on N-Lactoyl-Phenylalanine (Lac-Phe), the findings provide a strong framework for understanding the potential effects of Lac-Leu.
Comparative Analysis of N-Lactoyl Amino Acids
Studies on diet-induced obese (DIO) mice have demonstrated that administration of various N-lactoyl amino acids can influence food intake and body weight. While specific quantitative data for this compound is emerging, comparisons with the well-studied Lac-Phe provide valuable insights.
Effects on Food Intake and Body Weight in DIO Mice
A key study demonstrated that intraperitoneal (IP) injection of several N-lactoyl amino acids, including Lac-Leu, at a dose of 50 mg/kg/day, influenced food intake and body weight in DIO mice. The table below summarizes the comparative effects observed in a patent filing, with Lac-Phe showing the most pronounced effect on appetite suppression and weight loss.
| Metabolite | Dosage | Change in Daily Food Intake (Qualitative) | Change in Body Weight (Qualitative) |
| N-Lactoyl-Phenylalanine (Lac-Phe) | 50 mg/kg/day, IP | Significant Decrease | Significant Decrease |
| This compound (Lac-Leu) | 50 mg/kg/day, IP | Moderate Decrease | Moderate Decrease |
| N-Lactoyl-Isoleucine (Lac-Ile) | 50 mg/kg/day, IP | Moderate Decrease | Moderate Decrease |
| N-Lactoyl-Valine (Lac-Val) | 50 mg/kg/day, IP | Moderate Decrease | Moderate Decrease |
| N-Lactoyl-Methionine (Lac-Met) | 50 mg/kg/day, IP | Moderate Decrease | Moderate Decrease |
| Vehicle Control | - | No Change | No Change |
Data is qualitatively interpreted from graphical representations in patent literature. Further peer-reviewed quantitative studies are needed to confirm these findings.
The Role of CNDP2 in this compound Synthesis and Metabolism
The synthesis of this compound is critically dependent on the enzyme CNDP2. In CNDP2 KO mice, the endogenous production of Lac-AAs is significantly diminished, providing a clear genetic model to study their biological roles.
Metabolite Levels in Wild-Type vs. CNDP2 KO Mice
Metabolomic studies have shown a dramatic reduction of N-lactoyl amino acids in the plasma of CNDP2 KO mice compared to their wild-type (WT) littermates, both under sedentary conditions and after exercise.
| Metabolite | Condition | Wild-Type (WT) Mice | CNDP2 KO Mice | Fold Change (KO vs. WT) |
| N-Lactoyl-Phenylalanine (Lac-Phe) | Sedentary | Baseline | Significantly Reduced | >85% Reduction[5] |
| N-Lactoyl-Phenylalanine (Lac-Phe) | Post-Exercise | >5-fold Increase vs. Sedentary | Significantly Reduced | >70% Reduction[5] |
| Other N-Lactoyl Amino Acids | Sedentary | Baseline | Statistically Reduced | - |
Note: Specific quantitative data for this compound levels in CNDP2 KO mice from peer-reviewed literature is currently limited; the data for Lac-Phe is presented as a proxy.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating the effects of this compound. Below are summarized protocols for key experiments.
Generation of CNDP2 Knockout Mice
CNDP2 knockout mice can be generated using CRISPR/Cas9 technology.[3]
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the Cndp2 gene.
-
Zygote Injection: Microinject Cas9 mRNA and the validated gRNAs into the pronuclei of fertilized mouse zygotes (e.g., from C57BL/6J strain).[6][7]
-
Embryo Transfer: Transfer the injected zygotes into pseudopregnant surrogate mothers.
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR and Sanger sequencing of the targeted locus.
-
Breeding: Establish a colony of homozygous CNDP2 KO mice and their wild-type littermates for experimental use.
Administration of this compound in Mice
Intraperitoneal (IP) injection is a common method for administering this compound to mice.
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8]
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution into the peritoneal cavity.[9] The recommended maximum injection volume is typically 10 ml/kg.[9]
-
Monitoring: Observe the animal post-injection for any adverse reactions.
Diet-Induced Obesity Model
To study the metabolic effects of this compound, a diet-induced obesity model is often employed.
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
High-Fat Diet (HFD): At 6-8 weeks of age, switch the mice to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and metabolic dysfunction.[10]
-
Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance) throughout the study.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.
Biosynthesis of this compound via CNDP2.
Workflow for CNDP2 KO mouse studies.
Potential downstream signaling of this compound.
Conclusion and Future Directions
The use of CNDP2 knockout mice has been pivotal in validating the biological roles of N-lactoyl amino acids. While research has predominantly focused on Lac-Phe, the available evidence suggests that this compound also possesses metabolic regulatory functions. The CNDP2 KO mouse model provides an essential platform for dissecting the specific effects of this compound on appetite, body weight, and glucose metabolism.
Future research should focus on:
-
Quantitative analysis: Performing detailed dose-response studies of this compound in both wild-type and CNDP2 KO mice to obtain robust quantitative data.
-
Mechanism of action: Identifying the specific receptors and downstream signaling pathways activated by this compound. While GPR139 is a candidate, further validation is required.[5]
-
Translational relevance: Investigating the levels of this compound in human metabolic diseases and assessing its potential as a therapeutic agent.
This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and the broader class of N-lactoyl amino acids. The continued use of genetically modified animal models, such as the CNDP2 knockout mouse, will be critical in advancing our understanding of these promising metabolic regulators.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. mdpi.com [mdpi.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Lactoyl-Leucine and Lactate as Signaling Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cellular signaling is continuously evolving, with metabolites once considered mere byproducts of metabolic pathways now emerging as critical signaling molecules. Among these, lactate has been firmly established as a multifaceted signaling entity, while N-Lactoyl-Leucine is a more recently identified metabolite with putative signaling roles. This guide provides a comprehensive, objective comparison of this compound and lactate as signaling molecules, supported by available experimental data and detailed methodologies to aid in future research and drug development.
Introduction
For decades, lactate was primarily viewed as a metabolic waste product of anaerobic glycolysis. However, a paradigm shift has occurred, and it is now recognized as a key player in intercellular and intracellular signaling, with its own dedicated receptor. This compound, a conjugate of lactate and the branched-chain amino acid leucine, is a more recent discovery. Its physiological significance is an active area of investigation, with emerging evidence suggesting it may also possess signaling capabilities, particularly in the context of exercise and metabolism. This guide aims to juxtapose our current understanding of these two molecules, highlighting their known signaling mechanisms, quantitative parameters, and the experimental approaches used to study them.
Quantitative Data Comparison
Direct comparative studies on the signaling potencies of this compound and lactate are limited. The following table summarizes the available quantitative data for each molecule, compiled from various sources. It is important to note that many parameters for this compound are not yet determined or are extrapolated from studies on similar N-lactoyl amino acids like N-Lactoyl-Phenylalanine (Lac-Phe).
| Feature | This compound | Lactate |
| Primary Receptor(s) | Not definitively identified. Putative G-protein coupled receptors (GPCRs) suggested for related N-lactoyl amino acids (e.g., GPR139, GPR147, GPR154, GPR100, GPR202 for Lac-Phe).[1][2] | G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[3] |
| Receptor Type | Presumed GPCR based on studies of related molecules.[1][2] | G-protein coupled receptor (GPCR) of the Gi/o family.[3] |
| EC50 for Receptor Activation | Not determined for this compound. For Lac-Phe, EC50 is in the micromolar range for several GPCRs.[2] | Approximately 1-5 mM for GPR81 activation, which is within the physiological concentration range of lactate.[4] |
| Downstream Signaling Pathway | Not well-characterized. For Lac-Phe, activation of certain GPCRs suggests potential modulation of intracellular signaling cascades.[1][2] | Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] |
| Key Biological Functions | Putative role in appetite regulation and metabolic signaling, though much of the evidence is from studies on Lac-Phe.[1] May mediate the association between blood group A and insulin sensitivity.[1] | Inhibition of lipolysis, modulation of immune responses, neuroprotection, and plays a role in cancer metabolism and angiogenesis.[6][7] |
| Biosynthesis | Synthesized from lactate and leucine by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) via reverse proteolysis.[8] | Produced from pyruvate by the enzyme lactate dehydrogenase (LDH). |
| Physiological Concentration | Plasma levels can approach micromolar concentrations in humans and increase with strenuous exercise.[8][9] | Basal plasma concentration is ~1-2 mM, but can rise to >20 mM during intense exercise.[6] |
Signaling Pathways
The signaling pathways for lactate are well-documented, whereas those for this compound are still largely speculative and based on related compounds.
Lactate Signaling Pathway
Lactate exerts its signaling effects primarily through the GPR81 receptor. This is a Gi-coupled GPCR, and its activation by lactate initiates a canonical inhibitory signaling cascade.
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 210769-82-7 | Benchchem [benchchem.com]
- 6. Human CNDP2 ELISA Kit [ABIN6965866] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]
A Comparative Guide to the Quantification of N-Lactoyl-Leucine: RP-LC-MS/MS vs. HILIC-LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of N-Lactoyl-Leucine, an emerging biomarker implicated in various metabolic and inflammatory disorders, is of paramount importance. This guide provides a comprehensive cross-validation of two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for its quantification: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
This compound is a metabolite formed from the conjugation of lactic acid and leucine. Its levels have been shown to be altered in response to exercise and in pathological states, making it a molecule of significant interest in biomedical research. The robust and reliable quantification of this compound in biological matrices is crucial for understanding its physiological role and its potential as a clinical biomarker. While LC-MS/MS is the gold standard for this analysis, the choice of chromatographic separation technique significantly impacts method performance.
This guide presents a detailed comparison of RP-LC-MS/MS and HILIC-LC-MS/MS methods, covering experimental protocols, performance characteristics, and workflow diagrams to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the representative performance characteristics for the quantification of this compound using Reversed-Phase and HILIC LC-MS/MS. These values are synthesized from typical performance data for amino acid and polar metabolite analysis and should be considered as illustrative.[1][2][3]
| Parameter | Reversed-Phase (RP) LC-MS/MS | HILIC-LC-MS/MS |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Often provides enhanced sensitivity, potentially sub-ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Retention of Polar Analytes | Poor for very polar compounds, may elute near the void volume | Excellent, specifically designed for polar analytes |
| Matrix Effects | Can be significant for early eluting compounds | Can be reduced due to higher organic content in mobile phase |
| Column Equilibration | Generally rapid | Can be longer and more critical for reproducibility |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using both RP-LC-MS/MS and HILIC-LC-MS/MS.
Method 1: Reversed-Phase LC-MS/MS
This method is suitable for the analysis of this compound in biological matrices such as plasma or serum and utilizes a standard C18 stationary phase for separation.[4][5][6]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C6, 15N-Leucine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation).
-
Internal Standard: Precursor ion > Product ion (specific m/z for the labeled standard).
-
-
Source Parameters: Optimized for the specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).
Method 2: HILIC-LC-MS/MS
This method is advantageous for the retention and separation of highly polar molecules like this compound.[7][8][9][10][11]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C6, 15N-Leucine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant directly for injection or evaporate and reconstitute in a high organic solvent mixture (e.g., 90:10 acetonitrile:water).
2. Liquid Chromatography:
-
Column: Amide or silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in 95:5 acetonitrile:water.
-
Gradient:
-
0-1 min: 95% B
-
1-7 min: 95-50% B
-
7-8 min: 50% B
-
8-8.1 min: 50-95% B
-
8.1-12 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z for the labeled standard).
-
-
Source Parameters: Optimized for the specific mass spectrometer.
Experimental Workflows
The following diagrams illustrate the key steps in each of the described analytical methods.
Caption: Workflow for this compound measurement using RP-LC-MS/MS.
Caption: Workflow for this compound measurement using HILIC-LC-MS/MS.
Conclusion
Both Reversed-Phase and HILIC LC-MS/MS methodologies can be effectively employed for the quantification of this compound. The choice between the two will depend on the specific requirements of the study.
-
Reversed-Phase LC-MS/MS is a robust and widely available technique. However, it may suffer from poor retention for highly polar analytes like this compound, potentially leading to co-elution with other polar metabolites and increased matrix effects.[12][13]
-
HILIC-LC-MS/MS is specifically designed for the analysis of polar compounds and generally offers superior retention and separation for such molecules.[14][15][16] This can result in improved sensitivity and reduced matrix effects. However, HILIC methods can require more careful method development and longer column equilibration times to ensure reproducibility.[4][5]
For researchers embarking on the analysis of this compound, it is recommended to carefully consider the trade-offs between these two powerful techniques. For targeted, high-sensitivity quantification of this polar metabolite, HILIC-LC-MS/MS may offer significant advantages. For broader metabolomic studies where a wide range of polarities needs to be covered, a combination of both RP and HILIC methods might be the most comprehensive approach.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ugent.be [ugent.be]
- 14. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. halocolumns.com [halocolumns.com]
- 16. agilent.com [agilent.com]
N-Lactoyl-Leucine: A Superior Alternative to Canonical Leucine in High-Performance Cell Culture
For researchers, scientists, and drug development professionals, optimizing cell culture media is paramount for maximizing the yield and quality of biologics. This guide provides an objective comparison of N-Lactoyl-Leucine and canonical L-Leucine, supported by experimental data, to demonstrate the superior efficacy of this compound in demanding cell culture applications.
A key challenge in developing highly concentrated cell culture media is the limited solubility of certain amino acids, including L-Leucine. This compound, a chemically modified derivative, overcomes this limitation, offering significantly enhanced solubility while maintaining bioavailability. This allows for the formulation of more concentrated feed solutions, leading to improved process efficiency and higher product titers in fed-batch cultures.
Enhanced Solubility of this compound
Experimental data demonstrates the dramatic difference in solubility between this compound and canonical L-Leucine. This increased solubility is crucial for developing highly concentrated, neutral pH feed formulations, which are essential for modern bioprocessing.
| Amino Acid | Form | Solubility (g/kg in water at 25°C) | pH |
| L-Leucine | Free Acid | 22.1 | 6.0 |
| L-Leucine | Sodium Salt | 86.0 | 10.8 |
| This compound | Sodium Salt | 689.2 | 6.7 |
Table 1: Comparison of the maximum solubility of L-Leucine and this compound forms in water. The data highlights the significantly higher solubility of this compound sodium salt at a physiologically relevant pH.[1]
Comparable Cell Growth and Enhanced Productivity
Studies in Chinese Hamster Ovary (CHO) cells, a workhorse of the biopharmaceutical industry, have shown that replacing L-Leucine with this compound has no detrimental effect on cell growth and can lead to increased product titers.
| Cell Line | Feed Condition | Peak Viable Cell Density (x10⁶ cells/mL) | Titer (g/L) |
| CHO-K1 GS | Standard Feed (with L-Leucine) | ~18 | ~2.5 |
| CHO-K1 GS | Concentrated Feed (with this compound) | ~18 | ~3.0 |
| CHO-DG44 | Standard Feed (with L-Leucine) | ~15 | ~1.5 |
| CHO-DG44 | Concentrated Feed (with this compound) | ~15 | ~2.0 |
Table 2: Comparison of peak viable cell density and monoclonal antibody titer in fed-batch cultures of different CHO cell lines. The use of a concentrated feed enabled by this compound resulted in a notable increase in product titer with no negative impact on cell growth.[1][2]
Mechanism of Action: Intracellular Cleavage
This compound is readily taken up by cells and intracellularly cleaved by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2) to release L-Leucine and lactic acid.[1][3][4][5][6] This ensures that the canonical amino acid is available for protein synthesis and other metabolic functions.
Signaling Pathway Activation
Upon its intracellular release, the resulting L-Leucine activates the well-established mTOR (mammalian Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9][10][11] This ensures that the pro-anabolic signals typically triggered by L-Leucine are maintained when using this compound.
Experimental Protocols
Fed-Batch Culture of CHO Cells for Monoclonal Antibody Production
This protocol outlines a general procedure for a fed-batch culture of CHO cells producing a monoclonal antibody, with the option of using a standard or a concentrated feed containing this compound.
1. Cell Line and Media:
-
Cell Line: A CHO cell line engineered to produce a monoclonal antibody (e.g., CHO-K1 GS, CHO-DG44).
-
Basal Medium: A chemically defined CHO cell culture medium.
-
Feed Medium:
-
Control: A standard, chemically defined feed medium containing canonical L-Leucine.
-
Test: A concentrated, chemically defined feed medium where L-Leucine is replaced with an equimolar amount of this compound.
-
2. Seed Train:
-
Thaw a vial of the CHO cell line and expand the culture in shake flasks or wave bioreactors using the basal medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain a viable cell density between 0.5 and 5 x 10⁶ cells/mL.
3. Production Bioreactor:
-
Inoculate a sterile bioreactor containing the basal medium with the seed culture to achieve an initial viable cell density of approximately 0.5 x 10⁶ cells/mL.
-
Maintain the following process parameters:
-
Temperature: 37°C (may be shifted to a lower temperature, e.g., 32°C, during the production phase).
-
pH: 7.0 (controlled with CO₂ and a base solution like sodium bicarbonate or sodium carbonate).
-
Dissolved Oxygen (DO): 40-60% (controlled by sparging with air and/or oxygen).
-
4. Fed-Batch Strategy:
-
Begin feeding on day 3 or 4 of the culture.
-
Add a daily bolus of the respective feed medium (Control or Test) based on a pre-determined feeding strategy (e.g., a percentage of the initial reactor volume).
-
Monitor glucose levels daily and supplement with a concentrated glucose solution to maintain a target concentration (e.g., 2-4 g/L).
5. Sampling and Analysis:
-
Take daily samples to measure:
-
Viable Cell Density (VCD) and viability (using a cell counter).
-
Metabolites (glucose, lactate, amino acids) using a biochemistry analyzer.
-
Monoclonal antibody titer (using Protein A HPLC or ELISA).
-
-
At the end of the culture, harvest the supernatant for product quality analysis.
Analysis of Monoclonal Antibody Quality Attributes
1. Glycosylation Profile Analysis using HILIC-MS:
-
Enzymatic Release of N-glycans: Treat the purified monoclonal antibody with PNGase F to release the N-linked glycans.
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide) to enhance detection.
-
HILIC Separation: Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
MS Detection: Analyze the separated glycans using a mass spectrometer to identify and quantify the different glycoforms.
2. Charge Variant Analysis using Cation Exchange Chromatography (CEX):
-
Sample Preparation: Dilute the purified monoclonal antibody in a low-salt mobile phase.
-
CEX Separation: Inject the sample onto a cation exchange column and elute with a salt or pH gradient.
-
UV Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the main, acidic, and basic charge variants to determine their relative abundance.
Conclusion
This compound presents a significant advancement in cell culture technology. Its superior solubility allows for the formulation of highly concentrated feed media, leading to more efficient fed-batch processes and increased volumetric productivity. The seamless intracellular conversion of this compound to L-Leucine ensures that cell growth, viability, and critical signaling pathways are maintained. For researchers and biopharmaceutical manufacturers seeking to optimize their cell culture processes and enhance the production of therapeutic proteins, this compound offers a compelling and scientifically validated solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. Frontiers | Characterization of Monoclonal Antibody Glycan Heterogeneity Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 4. biomedres.us [biomedres.us]
- 5. Glycan analysis of therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 8. A Beginner's Guide to CHO Culture Bioprocess Modes Batch Fed-Batch and Perfusion [bioprocessonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Determination of Chinese hamster ovary (CHO) cell densities and antibody titers from small volumes of cell culture supernatants using multivariate analysis and partial least squares regression of UV-Vis spectra - PMC [pmc.ncbi.nlm.nih.gov]
Investigating N-Lactoyl-Leucine's Effects in the Presence of a CNDP2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of N-Lactoyl-Leucine, an emerging metabolite, particularly when studied in conjunction with an inhibitor of Cytosolic Nonspecific Dipeptidase 2 (CNDP2). CNDP2 is the key enzyme responsible for both the synthesis and degradation of N-lactoyl amino acids, including this compound. Understanding the interplay between this compound and CNDP2 inhibition is crucial for elucidating its physiological roles and therapeutic potential.
Introduction to this compound and CNDP2
N-lactoyl amino acids (Lac-AAs) are a class of metabolites formed through the conjugation of lactate with an amino acid.[1] this compound is one such metabolite, and its biological functions are an active area of research. The enzyme CNDP2, a member of the M20 metallopeptidase family, has been identified as the primary catalyst for both the formation of Lac-AAs from lactate and amino acids via reverse proteolysis and their breakdown through hydrolysis.[2] This dual functionality places CNDP2 at the center of this compound metabolism.
Inhibition of CNDP2, therefore, presents a direct mechanism to modulate the levels of this compound and other Lac-AAs, providing a valuable tool to study their downstream effects. Bestatin is a known inhibitor of CNDP2 and other aminopeptidases.[3][4]
Effects of CNDP2 Inhibition on N-Lactoyl Amino Acid Levels
While direct studies quantifying the effect of a CNDP2 inhibitor on this compound levels are not yet prevalent in published literature, valuable insights can be drawn from genetic knockout models. A study utilizing CNDP2 knockout (KO) mice provides a strong proxy for the effects of CNDP2 inhibition.
Quantitative Data Summary: CNDP2 Knockout Mouse Model
The following table summarizes the significant reduction in plasma N-lactoyl amino acid levels in CNDP2 KO mice compared to wild-type (WT) controls. This data strongly suggests that pharmacological inhibition of CNDP2 would yield similar reductions in this compound levels.
| Metabolite | Condition | Fold Change (KO vs. WT) | p-value | Reference |
| N-Lactoyl-Phenylalanine | Basal (Sedentary) | >85% Reduction | <0.05 | [5][6] |
| Post-Exercise | >70% Reduction | <0.05 | [5][6] | |
| Other N-Lactoyl Amino Acids | Basal (Sedentary) | Statistically Reduced | <0.05 | [5][6] |
Note: Specific quantitative data for this compound was not detailed in the cited study, but it is expected to follow the same trend as other N-lactoyl amino acids.
Signaling Pathways and Experimental Workflows
CNDP2-Mediated Metabolism of this compound
The following diagram illustrates the central role of CNDP2 in the synthesis and hydrolysis of this compound. Inhibition of CNDP2 would be expected to shift the equilibrium by blocking both the formation and breakdown of this metabolite.
Experimental Workflow: Investigating the Effects of a CNDP2 Inhibitor
This workflow outlines the key steps to assess the impact of a CNDP2 inhibitor on this compound levels in a cell-based assay.
References
- 1. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bestatin, a potent aminopeptidase-N inhibitor, inhibits in vitro decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of N-Lactoyl-Leucine and Free Leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of N-Lactoyl-Leucine and free leucine, drawing upon available experimental data. While both molecules are intrinsically linked, their journey through the body, from absorption to cellular signaling, presents distinct characteristics that are critical for research and therapeutic development.
Executive Summary
Free leucine is a well-established branched-chain amino acid (BCAA) renowned for its potent stimulation of muscle protein synthesis through the mTOR signaling pathway. This compound, a metabolite formed by the conjugation of lactic acid and leucine, is emerging as a bioavailable source of leucine. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) mediates both the synthesis and hydrolysis of this compound.[1][2][3][4] This guide explores the available data on their respective metabolic pathways, bioavailability, and physiological effects, and identifies key areas where further research is required to fully elucidate their comparative efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between this compound and free leucine based on current scientific literature.
| Feature | This compound | Free Leucine | References |
| Primary Function | Bioavailable source of leucine, potential signaling molecule | Essential amino acid, potent stimulator of muscle protein synthesis | [5][6] |
| Key Enzyme in Metabolism | Cytosolic Nonspecific Dipeptidase 2 (CNDP2) (synthesis and hydrolysis) | Branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) complex | [1][2][7] |
| Primary Site of Metabolism | Tissues expressing CNDP2 (e.g., kidney, liver) | Skeletal muscle | [7] |
| Known Signaling Pathway | Indirectly through release of leucine to activate mTOR; potential independent signaling roles under investigation. | Directly activates the mTORC1 signaling pathway | [6][7][8] |
| Solubility | Higher than free leucine, particularly as a sodium salt. | Limited at physiological pH. | [5] |
Metabolic Pathways and Bioavailability
Free Leucine
Free leucine is primarily metabolized in skeletal muscle, unlike most other amino acids which are degraded in the liver.[7] Upon entering muscle cells, it can be utilized for protein synthesis or transaminated by branched-chain amino acid aminotransferase (BCAT) to α-ketoisocaproate (KIC). KIC can then be oxidized for energy via the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
A key physiological role of leucine is its potent activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8] This pathway is a central regulator of cell growth and protein synthesis. Leucine's activation of mTORC1 leads to the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of mRNAs into protein.[6][7]
This compound
This compound is a pseudodipeptide formed from lactic acid and leucine, a reaction that can be catalyzed by the enzyme CNDP2 through a process of reverse proteolysis.[2][3] CNDP2 is also capable of hydrolyzing this compound back into its constituent molecules: lactic acid and free leucine.[1] This enzymatic cleavage is the basis for this compound's bioavailability as a source of leucine.
Studies in cell culture have demonstrated that this compound can effectively replace free leucine in supporting cell growth and recombinant protein production, indicating that it is readily taken up by cells and hydrolyzed to release leucine.[5]
While direct in vivo comparative pharmacokinetic data for oral this compound and free leucine is currently limited, a study on the related compound N-acetyl-DL-leucine provides some insights. This study revealed significant differences in the pharmacokinetics of the D- and L-enantiomers, suggesting that modifications to the amino group can substantially alter absorption and first-pass metabolism.[9][10][11] Further research is needed to quantify the absorption rate, peak plasma concentration, and overall bioavailability of this compound in comparison to an equimolar dose of free leucine.
Signaling Pathways
The primary signaling function of this compound, as currently understood, is to serve as a prodrug for leucine, thereby indirectly activating the mTORC1 pathway upon its hydrolysis. The efficiency of this indirect activation compared to the direct effect of free leucine has not yet been quantitatively determined.
It is also plausible that this compound may have its own distinct signaling roles. Other N-lactoyl-amino acids have been implicated as signaling molecules in various physiological processes.[3] However, specific signaling pathways directly activated by this compound remain to be discovered.
Diagram of Free Leucine's Metabolic Fate and Signaling
Caption: Metabolic fate and signaling pathway of free leucine.
Diagram of this compound's Hypothesized Metabolic Fate
Caption: Hypothesized metabolic fate of this compound.
Experimental Protocols
Quantification of this compound and Free Leucine in Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of this compound and free leucine in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 100 µL of a protein precipitation reagent (e.g., methanol containing internal standards such as 13C6,15N-leucine).
-
Vortex for 60 seconds.
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube and add 200 µL of a dilution solution (e.g., mobile phase A).
-
Vortex and inject into the LC-MS/MS system.[12]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a mixed-mode or reverse-phase column suitable for amino acid analysis. A gradient elution with mobile phases consisting of aqueous and organic solvents with modifiers like formic acid is typically employed.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for both this compound and leucine, as well as their stable isotope-labeled internal standards, should be optimized for accurate quantification.[13][14][15][16]
Assessment of mTORC1 Signaling Activation in Muscle Tissue by Western Blot
This protocol outlines the procedure for measuring the phosphorylation status of key mTORC1 downstream targets in muscle tissue lysates.
1. Tissue Homogenization and Protein Extraction:
-
Homogenize frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and express the abundance of the phosphorylated proteins relative to the total protein levels to determine the activation state of the mTORC1 pathway.[17][18][19][20]
In Vivo Assessment of Amino Acid Absorption Using Stable Isotopes
This protocol provides a framework for an in vivo study to compare the absorption kinetics of this compound and free leucine.
1. Study Design:
-
A crossover design is recommended where subjects receive an oral dose of either stable isotope-labeled (e.g., 13C- or 15N-labeled) this compound or free leucine on separate occasions.
-
Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-ingestion.
2. Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma samples by LC-MS/MS to determine the concentration of the labeled and unlabeled forms of this compound and leucine.
3. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for the labeled leucine appearing in the plasma from both interventions.
-
This will allow for a direct comparison of the rate and extent of absorption of leucine from this compound versus free leucine.[21][22][23][24][]
Future Directions and Unanswered Questions
While the available evidence suggests that this compound is a bioavailable precursor to free leucine, several key questions remain to be addressed through further research:
-
Direct Comparative Bioavailability: Head-to-head in vivo studies are needed to quantify the relative oral bioavailability and pharmacokinetic profiles of this compound and free leucine.
-
Efficiency of mTORC1 Activation: It is crucial to determine if this compound, upon hydrolysis, activates the mTORC1 pathway with the same potency and temporal dynamics as an equimolar dose of free leucine.
-
Cellular Transport Mechanisms: The specific transporters responsible for the intestinal absorption and cellular uptake of intact this compound need to be identified. Studies using Caco-2 cell monolayers could be employed for this purpose.[26][27]
-
Independent Signaling Roles: Research should explore whether this compound possesses any unique signaling functions independent of its conversion to leucine.
A comprehensive understanding of these aspects will be vital for harnessing the full potential of this compound in various applications, from nutritional supplements to therapeutic interventions.
References
- 1. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 7. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 8. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. Muscle-specific 4E-BP1 signaling activation improves metabolic parameters during aging and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An in vivo stable isotope-based approach for assessment of absorbed amino acids from individual feed ingredients within complete diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. L-type amino acid transporters in two intestinal epithelial cell lines function as exchangers with neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transport of a large neutral amino acid in a human intestinal epithelial cell line (Caco-2): uptake and efflux of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Lactoyl-Leucine as a Biomarker for Exercise Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of robust and reliable biomarkers to personalize and monitor exercise interventions is a critical area of research. Among the emerging candidates, the N-lactoyl amino acids, particularly N-Lactoyl-Leucine, have garnered significant attention. This guide provides a comprehensive comparison of this compound with other established biomarkers of exercise response, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a metabolite synthesized from lactate and the branched-chain amino acid leucine, particularly during and after physical activity. Recent studies suggest that elevated circulating levels of this compound and other N-lactoyl amino acids are associated with a lower response to exercise training. This positions this compound as a potential biomarker for identifying individuals who may be "low-responders" to standard exercise protocols and who might benefit from tailored interventions. This guide will delve into the validation of this compound, comparing it with traditional biomarkers such as blood lactate and creatine kinase, and will provide the necessary experimental context for its evaluation.
Comparative Analysis of Exercise Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and the insight it provides into the physiological response to a stimulus. Here, we compare this compound to two well-established markers of exercise stress and adaptation.
| Biomarker | Physiological Relevance | Typical Response to Exercise | Correlation with Training Adaptability | Key Advantages | Limitations |
| This compound | An exercise-induced metabolite reflecting the interplay between glycolytic flux (lactate production) and amino acid metabolism. Synthesized by the enzyme CNDP2, which is more highly expressed in fast-twitch muscle fibers. | Levels increase in response to exercise, particularly high-intensity exercise. | Higher circulating levels have been associated with a lower improvement in functional exercise capacity (e.g., 6-minute walking distance)[1][2][3]. | May provide a more integrated measure of metabolic response to exercise than lactate alone. Potential to identify "low-responders" to exercise interventions. | Research is still emerging. Less established than other biomarkers. Confounding factors are not yet fully understood. |
| Blood Lactate | A key product of anaerobic glycolysis, reflecting the balance between its production in muscle and its clearance by other tissues. | Levels rise sharply during high-intensity exercise as energy demand outpaces aerobic capacity. | While a good indicator of exercise intensity and metabolic stress, its direct correlation with long-term training adaptability is complex and not always predictive. | Well-established, easy to measure, and provides real-time feedback on metabolic intensity. | Levels are highly transient and influenced by numerous factors including diet, exercise intensity, and individual metabolic capacity. |
| Creatine Kinase (CK) | An enzyme that leaks from muscle cells into the bloodstream following muscle damage. | Levels increase significantly 24-72 hours after strenuous or unaccustomed exercise, particularly eccentric exercise, indicating muscle damage. | Elevated CK is a marker of muscle stress, but its relationship with positive training adaptation is not linear. Chronically elevated levels can indicate overtraining. | A widely used and accepted marker of exercise-induced muscle damage. | Large inter-individual variability in response.[4] The timing of measurement is critical. Does not directly reflect metabolic adaptations to training. |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The following outlines a typical workflow for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Plasma Sample Preparation
This protocol is adapted from established methods for amino acid analysis in plasma.[1][2][5]
-
Objective: To precipitate proteins and extract metabolites from plasma for LC-MS/MS analysis.
-
Materials:
-
Human plasma collected in EDTA tubes
-
Ice-cold methanol
-
30% Sulfosalicylic acid
-
Internal standard solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 12,000 rpm and 4°C
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with 10 µL of 30% sulfosalicylic acid.
-
Add a known concentration of the internal standard solution.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the supernatant to a new tube.
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., aqueous mobile phase A).
-
Vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This method is based on established protocols for the analysis of amino acids and their derivatives.[2][5][6]
-
Objective: To chromatographically separate and quantify this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions (Example):
-
Column: A mixed-mode or reversed-phase column suitable for polar analytes (e.g., Acclaim Trinity P1, Raptor Polar X).[2]
-
Mobile Phase A: Ammonium formate in water, pH 2.8.[2]
-
Mobile Phase B: Acetonitrile with ammonium formate in water.[2]
-
Gradient: A gradient elution from low to high organic phase over approximately 15-20 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 4 µL.[5]
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Leucine, a known transition is m/z 132.1 -> 86.1.[7] The transition for this compound would be determined by its molecular weight and fragmentation pattern.
-
Gas Temperatures and Voltages: Optimized for the specific instrument.
-
Signaling Pathways and Logical Relationships
The production of this compound is intrinsically linked to muscle metabolism and fiber type composition. The following diagrams illustrate these relationships.
Biosynthesis of this compound in Skeletal Muscle
Caption: Exercise stimulates glycolysis, leading to lactate production, which is then used by CNDP2 to synthesize this compound.
Relationship Between Muscle Fiber Type, CNDP2, and this compound Production
Caption: CNDP2 expression and lactate production are higher in fast-twitch fibers, leading to greater this compound synthesis.
Conclusion and Future Directions
This compound is a promising biomarker for assessing an individual's metabolic response to exercise. Its association with lower training adaptability suggests its potential utility in identifying individuals who may require modified exercise prescriptions to achieve optimal health benefits. Compared to traditional biomarkers like blood lactate and creatine kinase, this compound may offer a more nuanced view of the metabolic phenotype that influences training response.
Further research is warranted to fully elucidate the mechanisms by which this compound and other N-lactoyl amino acids modulate exercise adaptation. Head-to-head comparative studies with a broader range of established biomarkers in diverse populations are needed to solidify its clinical utility. As our understanding of this novel class of metabolites grows, so too will its potential to guide personalized exercise medicine.
References
- 1. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. Creatine Kinase Levels After Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plu.mx [plu.mx]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Distinguishing the Signaling Pathways of N-Lactoyl Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-lactoyl amino acids (Lac-AAs) are an emerging class of signaling molecules implicated in a range of physiological processes, from appetite regulation to metabolic control.[1][2] While N-lactoyl-phenylalanine (Lac-Phe) has been the primary focus of research, a variety of other Lac-AAs exist, each with the potential for distinct signaling activities. This guide provides a comparative overview of the current understanding of Lac-AA signaling, highlighting key differences and offering experimental frameworks for further investigation.
Biosynthesis of N-Lactoyl Amino Acids
N-lactoyl amino acids are synthesized intracellularly through a process of reverse proteolysis catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2).[1][3][4][5] This reaction involves the conjugation of lactate to an amino acid. The formation of Lac-AAs is thermodynamically unfavorable; however, it is driven forward by high intracellular concentrations of lactate and the respective amino acid.[2][6] The promiscuous nature of CNDP2 allows for the synthesis of a variety of Lac-AAs, depending on the availability of different amino acid substrates.[2][3]
Biosynthesis of N-lactoyl amino acids by CNDP2.
Comparative Signaling of N-Lactoyl Amino Acids
The signaling pathways of most N-lactoyl amino acids are still largely uncharacterized. The majority of current research has focused on N-lactoyl-phenylalanine (Lac-Phe).
N-Lactoyl-Phenylalanine (Lac-Phe): A GPCR-Mediated Signaling Molecule
Lac-Phe is the most abundant and well-studied Lac-AA.[1] It is known to act as a signaling molecule primarily through G protein-coupled receptors (GPCRs).[1]
Key Signaling Features of Lac-Phe:
-
Receptor Activation: Lac-Phe has been shown to activate several orphan GPCRs, including GPR139, GPR147, GPR154, GPR100, and GPR202.[1][7] Activation of these receptors initiates downstream signaling cascades.
-
Physiological Roles: Lac-Phe signaling has been linked to the regulation of appetite, with studies showing it can suppress food intake.[7][8] It is also implicated in metabolic homeostasis and has been identified as a biomarker for mitochondrial disorders and exercise response.[1][9]
Signaling pathway of N-lactoyl-phenylalanine (Lac-Phe).
Signaling of Other N-Lactoyl Amino Acids: An Area of Active Research
Direct comparative data on the signaling pathways of other Lac-AAs, such as N-lactoyl-leucine, N-lactoyl-valine, and N-lactoyl-isoleucine, is currently limited. While these molecules have been identified and associated with various physiological and pathological states, their specific receptors and downstream signaling mechanisms remain to be elucidated.
It is hypothesized that other Lac-AAs may also signal through GPCRs, potentially with different receptor affinities and specificities, leading to distinct physiological outcomes. For example, one study suggested that N-lactoyl leucine may mediate the association between blood group A and insulin sensitivity and clearance.[1] Urinary levels of N-lactoyl leucine and N-lactoyl valine have been found to be elevated in colorectal cancer patients, while N-lactoyl isoleucine levels were higher in clear cell renal cell carcinoma.[1] These associations suggest distinct biological roles, likely mediated by unique signaling pathways.
Quantitative Data Summary
The following table summarizes the known GPCR targets for Lac-Phe. Data for other Lac-AAs is not yet available in the literature.
| N-Lactoyl Amino Acid | Known GPCR Targets |
| N-Lactoyl-Phenylalanine (Lac-Phe) | GPR139, GPR147, GPR154, GPR100, GPR202[1][7] |
| This compound | Not yet identified |
| N-Lactoyl-Valine | Not yet identified |
| N-Lactoyl-Isoleucine | Not yet identified |
Experimental Protocols
To facilitate the investigation and comparison of Lac-AA signaling pathways, the following is a generalized protocol for a GPCR activation assay.
Protocol: GPCR Activation Assay Using a Calcium Flux Reporter
This protocol describes a common method to screen for GPCR activation by measuring changes in intracellular calcium levels upon ligand binding.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for the GPCR of interest
-
Expression plasmid for a promiscuous G-protein alpha subunit (e.g., Gα15/16)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
N-lactoyl amino acids of interest
-
Positive and negative control compounds
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the GPCR expression plasmid and the Gα15/16 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and seed them into a 96-well black, clear-bottom plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Flux Assay:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the N-lactoyl amino acids (at various concentrations) and control compounds into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a positive control.
-
Plot the dose-response curves and calculate the EC50 values for each active N-lactoyl amino acid.
-
Experimental workflow for a GPCR activation assay.
Future Directions
The field of N-lactoyl amino acid signaling is rapidly evolving. Future research should focus on:
-
Deorphanizing Receptors: Systematically screening the remaining orphan GPCRs to identify receptors for other Lac-AAs.
-
Comparative Signaling Studies: Directly comparing the downstream signaling pathways (e.g., cAMP, ERK activation) of different Lac-AAs in various cell types.
-
Investigating Non-GPCR Pathways: Exploring the possibility that some Lac-AAs may signal through alternative mechanisms.
-
Physiological Relevance: Elucidating the specific physiological and pathological roles of individual Lac-AAs to understand the implications of their distinct signaling pathways.
By employing systematic and comparative approaches, the scientific community can unravel the complexities of N-lactoyl amino acid signaling and pave the way for novel therapeutic interventions targeting these pathways.
References
- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]
Safety Operating Guide
Proper Disposal of N-Lactoyl-Leucine: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for N-Lactoyl-Leucine is presented below. This information is crucial for understanding its behavior and potential environmental impact.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | PubChem |
| Molecular Weight | 203.24 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Water Solubility | High | Inferred from use in cell culture media |
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound in a laboratory setting. These steps are based on standard practices for non-hazardous, water-soluble biochemicals.
1. Preliminary Assessment:
-
Confirm Identity: Ensure the waste material is solely this compound or an aqueous solution thereof.
-
Check for Contamination: If the this compound is mixed with other hazardous chemicals (e.g., solvents, heavy metals, toxic compounds), it must be treated as hazardous waste. Follow your institution's hazardous waste disposal guidelines.
-
Consult Local Regulations: Always review your institution's specific Environmental Health and Safety (EHS) protocols and local wastewater regulations before proceeding.[1]
2. Disposal of Aqueous Solutions of this compound:
-
Small Quantities: For small quantities (typically less than 1 liter) of dilute aqueous solutions, disposal down the sanitary sewer is generally acceptable.[2]
-
Neutralize pH: Ensure the pH of the solution is between 6.0 and 8.0 before disposal. Adjust with a suitable acid or base if necessary.
-
Dilute and Flush: Pour the neutralized solution down the drain with copious amounts of running water (at least a 20-fold excess of water). This helps to prevent any potential impact on the wastewater treatment system.
3. Disposal of Solid this compound:
-
Small Quantities: Uncontaminated solid this compound is generally considered non-hazardous and can be disposed of in the regular solid waste stream (trash).
-
Packaging: Place the solid waste in a sealed, clearly labeled container to prevent accidental exposure or spillage.
-
Large Quantities: For larger quantities, consult with your institution's EHS department for guidance. They may recommend disposal as chemical waste to ensure compliance with local landfill regulations.
4. Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container that held this compound with water at least three times.
-
Dispose of Rinsate: The rinsate can be disposed of down the sanitary sewer.
-
Container Disposal: After rinsing, the container can typically be disposed of in the regular trash or recycled, depending on the container material and institutional policies. Deface the label to prevent misuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the recommended procedures are derived from established guidelines for the disposal of non-hazardous laboratory waste from reputable institutions. These guidelines are based on risk assessments of chemical properties and their potential environmental impact.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and local regulations. When in doubt, consult your Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
